Endotoxin
Description
Properties
CAS No. |
67924-63-4 |
|---|---|
Molecular Formula |
C211H376N8O126P6 |
Molecular Weight |
5227 g/mol |
IUPAC Name |
(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-5-[(3S,4R,5R,6R)-4-[(3S,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2R,3R,4S,5R,6R)-3-[(3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2R,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxyoxan-2-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-[(1S)-2-[(3S,4R,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-5-phosphonooxyoxan-2-yl]oxy-1-hydroxyethyl]-3,5-dihydroxyoxan-2-yl]oxy-5-[[2-aminoethoxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxy-6-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxan-2-yl]oxy-2-carboxy-6-[(1S)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]oxan-4-yl]oxy-4-[(2R,4R,5R,6R)-4-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-carboxy-6-[(1S)-1,2-dihydroxyethyl]-5-hydroxyoxan-2-yl]oxy-6-[(1S)-1,2-dihydroxyethyl]-5-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C211H376N8O126P6/c1-11-17-23-29-35-41-42-48-54-60-66-72-134(247)308-109(70-64-58-52-46-39-33-27-21-15-5)80-136(249)322-182-142(219-132(245)79-108(69-63-57-51-45-38-32-26-20-14-4)307-133(246)71-65-59-53-47-40-34-28-22-16-6)192(301-99-128-153(260)179(321-135(248)78-107(237)68-62-56-50-44-37-31-25-19-13-3)141(196(317-128)344-348(290,291)292)218-131(244)77-106(236)67-61-55-49-43-36-30-24-18-12-2)320-130(178(182)341-346(284,285)286)101-304-209(206(278)279)83-118(336-210(207(280)281)81-116(149(256)172(337-210)110(238)84-220)335-211(208(282)283)82-117(340-349(293,294)305-75-73-212)150(257)173(338-211)111(239)85-221)177(176(339-209)114(242)88-224)326-203-170(277)186(189(175(325-203)113(241)87-223)343-351(297,298)345-350(295,296)306-76-74-213)332-202-169(276)184(167(274)171(323-202)115(243)96-299-199-166(273)162(269)187(342-347(287,288)289)174(324-199)112(240)86-222)329-201-168(275)183(155(262)129(319-201)100-303-198-164(271)159(266)146(253)122(92-228)313-198)330-204-188(161(268)147(254)123(93-229)314-204)333-205-190(334-193-138(215-103(8)233)157(264)144(251)120(90-226)310-193)185(152(259)125(95-231)315-205)331-195-140(217-105(10)235)181(154(261)127(316-195)98-300-191-137(214-102(7)232)156(263)143(250)119(89-225)309-191)327-194-139(216-104(9)234)180(151(258)124(94-230)311-194)328-200-165(272)160(267)148(255)126(318-200)97-302-197-163(270)158(265)145(252)121(91-227)312-197/h106-130,137-205,220-231,236-243,250-277H,11-101,212-213H2,1-10H3,(H,214,232)(H,215,233)(H,216,234)(H,217,235)(H,218,244)(H,219,245)(H,278,279)(H,280,281)(H,282,283)(H,293,294)(H,295,296)(H,297,298)(H2,284,285,286)(H2,287,288,289)(H2,290,291,292)/t106-,107-,108-,109-,110+,111+,112+,113+,114+,115+,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,137-,138-,139-,140-,141-,142-,143-,144-,145+,146+,147+,148+,149+,150+,151+,152-,153-,154+,155-,156-,157-,158+,159+,160+,161+,162-,163-,164-,165-,166+,167-,168-,169+,170+,171-,172-,173-,174-,175-,176-,177+,178-,179-,180-,181-,182-,183+,184+,185+,186-,187+,188-,189-,190-,191-,192-,193+,194+,195+,196-,197+,198+,199?,200-,201?,202?,203?,204-,205?,209-,210-,211-/m1/s1 |
InChI Key |
BFVQTKQTUCQRPI-YYEZTRBPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@H](CO)O)OC3[C@H]([C@H]([C@@H]([C@H](O3)[C@H](CO)O)OP(=O)(O)OP(=O)(O)OCCN)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@H](COC5[C@H]([C@H]([C@@H]([C@H](O5)[C@H](CO)O)OP(=O)(O)O)O)O)O)O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)OC9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)NC(=O)C)NC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)O)O)O)O[C@@]1(C[C@H]([C@@H]([C@H](O1)[C@H](CO)O)O)O[C@@]1(C[C@H]([C@@H]([C@H](O1)[C@H](CO)O)O)OP(=O)(O)OCCN)C(=O)O)C(=O)O)C(=O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)OC3C(C(C(C(O3)C(CO)O)OP(=O)(O)OP(=O)(O)OCCN)OC4C(C(C(C(O4)C(COC5C(C(C(C(O5)C(CO)O)OP(=O)(O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)NC(=O)C)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)NC(=O)C)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)O)O)O)OC1(CC(C(C(O1)C(CO)O)O)OC1(CC(C(C(O1)C(CO)O)O)OP(=O)(O)OCCN)C(=O)O)C(=O)O)C(=O)O)OCC1C(C(C(C(O1)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Molecular Architecture and Biogenesis of Endotoxin: a Research Perspective
Structural Organization of Endotoxin (B1171834) Components
This compound is typically composed of three distinct regions: Lipid A, the core oligosaccharide, and the O-antigen polysaccharide. researchgate.netmdpi.com This tripartite structure is characteristic of "Smooth-type LPSs" (S-LPSs). mdpi.com
Lipid A: The Endotoxic Principle and Its Structural Heterogeneity
Lipid A serves as the hydrophobic anchor of the LPS molecule, embedding it in the outer membrane of Gram-negative bacteria. researchgate.netnih.govnih.gov It is the primary component responsible for the endotoxic properties of LPS, eliciting strong immune responses in mammalian systems. nih.govscispace.comnih.gov The basic structure of Lipid A is highly conserved and typically consists of a β-1',6-linked disaccharide of 2-amino-2-deoxy-D-glucose (D-glucosamine). mdpi.com The reducing glucosamine (B1671600) unit (GlcN I) is usually phosphorylated at the O-1 position, while the non-reducing glucosamine unit (GlcN II) is phosphorylated at the O-4 position. mdpi.com Both glucosamine residues are typically acylated at the N-2 and O-3 positions with long-chain 3-hydroxy-fatty acids, referred to as "primary fatty acids". mdpi.com
Despite this conserved backbone, investigation into the Lipid A structures from various organisms reveals significant diversity. researchgate.netscispace.com This structural heterogeneity, particularly in the number and types of acyl chains and the phosphorylation pattern, influences the molecule's ability to bind to and activate host immune receptors like TLR4. nih.govscispace.comnih.gov For instance, the characteristic structural features of E. coli Lipid A, including its two phosphate (B84403) groups and two acyloxyacyl moieties, are necessary for triggering the this compound response in human cells. nih.gov Variations in the Lipid A domain represent a strategy employed by Gram-negative bacteria to promote survival, offering resistance to components of the innate immune system and aiding in evasion of TLR4 recognition. nih.govscispace.com
Detailed research findings highlight the impact of subtle structural differences on endotoxic activity. Studies involving synthetic Lipid A partial structures have demonstrated that endotoxic activity relies on a unique structural arrangement and conformation. nih.gov These analyses have also provided insights into the specific determinants required for Lipid A binding to and activation of human target cells. nih.gov
Core Oligosaccharide: Structural Diversity and Functional Relevance
The core oligosaccharide is a non-repeating sugar chain that connects Lipid A to the O-antigen polysaccharide. researchgate.netnih.gov It is considered a more conserved region compared to the O-antigen, although structural diversity exists among different bacterial species and even strains. researchgate.netwikipedia.org The core oligosaccharide is typically linked to Lipid A through a residue of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). mdpi.comnih.govresearchgate.net Kdo is an ulosonic acid that is essential for the viability of many Gram-negative bacteria. wikipedia.org
The core oligosaccharide can be divided into the inner core and the outer core. The inner core is typically rich in Kdo and heptose residues, while the outer core contains more variable hexoses such as glucose, galactose, and N-acetylglucosamine. wikipedia.orgwikipedia.org The specific composition and linkage of these sugars contribute to the structural diversity of the core oligosaccharide. wikipedia.orgwikipedia.org
The core oligosaccharide plays functional roles beyond being a mere linker. It contributes to the structural integrity of the outer membrane and can influence the accessibility of the O-antigen to antibodies and other host factors. wikipedia.orgwikipedia.org Research has shown that modifications in the core structure can affect bacterial virulence and resistance to antimicrobial agents. nih.gov
O-Antigen Polysaccharide: Structural Variability and Biological Roles
The O-antigen polysaccharide is the outermost component of smooth LPS and is a highly variable region. researchgate.netnih.govresearchgate.net It is a polymer of repeating oligosaccharide units, and the number and composition of these repeating units vary significantly between different bacterial serotypes. wikipedia.orgwikipedia.orgnih.gov This structural variability is the basis for the serological classification of Gram-negative bacteria. researchgate.net
The O-antigen is attached to the core oligosaccharide. researchgate.netresearchgate.net The repeating units typically consist of a few monosaccharides, which can include hexoses (e.g., glucose, galactose, mannose), deoxyhexoses (e.g., rhamnose, fucose), and amino sugars (e.g., N-acetylglucosamine, N-acetylgalactosamine). wikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govfishersci.canih.govnih.govnih.govnih.govmetabolomicsworkbench.org The specific composition, linkage, and arrangement of these sugars within the repeating unit determine the O-antigen's structure.
The O-antigen plays several crucial biological roles. It contributes to the structural integrity of the outer membrane and provides a barrier against hydrophobic compounds, including some antibiotics and detergents. The O-antigen is a major surface antigen and is a primary target of the host adaptive immune response, particularly antibodies. researchgate.net Its variability allows bacteria to evade immune surveillance. nih.gov Furthermore, the O-antigen can be involved in bacterial adhesion to host tissues and biofilm formation.
Data on the monosaccharide composition of O-antigens from different bacterial species highlight the extensive structural variability. For example, while E. coli O-antigens can contain glucose, galactose, and rhamnose, Salmonella O-antigens might include abequose or tyvelose, which are not commonly found in E. coli. This diversity in sugar composition and linkage patterns underlies the vast number of O-antigen serotypes observed among Gram-negative bacteria.
This compound Biosynthesis and Assembly Pathways
The biosynthesis and assembly of this compound is a complex process that involves numerous enzymes and occurs in a coordinated manner within the bacterial cell. The pathway is essential for bacterial growth and survival. nih.gov
Genetics and Biochemistry of Lipid A Synthesis
The biosynthesis of Lipid A is a highly conserved biochemical process among Gram-negative bacteria, although structural diversity exists in the final product. researchgate.netscispace.com The pathway has been extensively studied, particularly in Escherichia coli. nih.govplos.org The structural genes encoding the enzymes required for Lipid A biosynthesis in E. coli have been identified and characterized. nih.gov These genes are often located in complex operons. nih.gov
The Lipid A biosynthetic pathway involves a series of enzymatic steps that lead to the formation of the di-glucosamine backbone and its acylation and phosphorylation. Research has elucidated many of the enzymes involved, such as LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK, each catalyzing a specific reaction in the pathway. For instance, LpxC is a key enzyme involved in the deacetylation of UDP-N-acetylglucosamine, an early step in Lipid A synthesis. wikipedia.orgplos.org
Detailed research findings, including genetic and biochemical studies, have revealed the complexity of these pathways. nih.gov For example, the rfa gene cluster contains many genes involved in LPS core synthesis, and unexpected genes have been found within these clusters, indicating a greater complexity than previously predicted. nih.gov Similarly, the genes involved in Lipid A synthesis are located in complex operons, sometimes alongside genes involved in DNA and phospholipid synthesis. nih.gov
A quantitative model of the nine enzyme-catalyzed steps of Escherichia coli Lipid A biosynthesis has been developed, drawing parameters from experimental literature. plos.org This model accounts for biosynthesis regulation, which includes the regulated degradation of enzymes like LpxC. plos.org The model shows reasonable agreement with various experimental findings, such as the Lipid A production rate and the behavior of mutants with defective LpxA enzymes. plos.org
Mechanisms of Core Oligosaccharide Elongation
The elongation of the core oligosaccharide involves the sequential addition of specific sugar residues to the Kdo-Lipid A precursor. This process is catalyzed by glycosyltransferases, which are enzymes that transfer a monosaccharide from an activated nucleotide sugar donor to a growing glycan chain. wikipedia.orgwikipedia.org
The mechanisms of core oligosaccharide elongation are less conserved than Lipid A biosynthesis and exhibit structural diversity among different bacterial species. wikipedia.orgwikipedia.org The enzymes involved in core synthesis are often encoded by genes located in the rfa gene cluster. nih.gov This cluster can contain a significant number of genes, reflecting the complexity of core assembly. nih.gov
Research has identified various glycosyltransferases responsible for adding specific sugars like heptose, glucose, and galactose to the core structure. wikipedia.orgwikipedia.org The order and linkage of these sugar additions are determined by the specificity of the glycosyltransferases and the availability of the appropriate nucleotide sugar donors, such as UDP-glucose, UDP-galactose, and ADP-heptose.
Studies on the rfa gene cluster have revealed genes involved in the synthesis of alternate rough core species that are modified in a way that prevents them from accepting O-specific polysaccharides. nih.gov This highlights the intricate regulatory mechanisms involved in controlling the final structure of the core oligosaccharide.
O-Antigen Synthesis, Ligation, and Transport to the Outer Membrane
The biosynthesis of the O-antigen is a complex process that occurs independently of the synthesis of the lipid A-core molecule. The O-antigen is assembled on a lipid carrier, undecaprenyl phosphate (Und-P), embedded in the inner membrane (IM). nih.govmdpi.com This assembly takes place in the cytosol. oup.com The initial step involves the transfer of the first sugar residue from a nucleotide sugar donor to Und-P, catalyzed by specific transferases like polyisoprenyl-phosphate N-acetylaminosugar-1-phosphate transferase (PNPT) or polyisoprenyl-phosphate hexose-1-phosphate transferase (PHPT). oup.comnih.gov Subsequent sugar residues are added sequentially by specific glycosyltransferases to form the complete O-unit. mdpi.comoup.com
There are primarily two distinct pathways for the polymerization and transport of O-units: the Wzy polymerase-dependent pathway and the ABC transporter-dependent pathway. oup.comasm.orgresearchgate.net A third, less common pathway, the synthase-dependent mechanism, has also been identified in some species. oup.com
In the predominant Wzy-dependent pathway, the Und-P-linked O-units are transported from the cytoplasmic to the periplasmic side of the IM by a flippase protein called Wzx. mdpi.comoup.comnih.govresearchgate.net In the periplasm, these O-units are polymerized by the Wzy polymerase into a polysaccharide chain. mdpi.comoup.comnih.govresearchgate.net The length of the O-antigen polymer is regulated by the Wzz protein, also known as a polysaccharide co-polymerase. mdpi.comoup.comasm.org Studies have shown that the length of the mature O-antigen is dependent on the presence of both Wzy and Wzz. oup.com
The ABC transporter-dependent pathway involves the assembly of the entire O-antigen polymer in the cytosol by dedicated glycosyltransferases. oup.com The complete polymer, still linked to Und-P, is then translocated across the IM to the periplasm by a specialized ATP-binding cassette (ABC) transporter. oup.com
Regardless of the synthesis pathway, the mature O-antigen polysaccharide is then ligated to the core oligosaccharide of the lipid A-core molecule. nih.govoup.comasm.org This crucial ligation step is catalyzed by the O-antigen ligase, WaaL (also known as RfaL), which is located in the inner membrane. mdpi.comoup.comasm.orgasm.orgnih.gov The WaaL-mediated ligation occurs at the periplasmic face of the IM. asm.orgnih.gov
Following ligation, the complete LPS molecule, now consisting of lipid A, core oligosaccharide, and O-antigen, must be transported from the IM to the outer membrane (OM). asm.orgnih.gov This transport is mediated by a complex, multi-protein system known as the Lpt (lipopolysaccharide transport) pathway. asm.orgnih.govacs.orgroyalsocietypublishing.orgharvard.edu The Lpt pathway consists of seven essential proteins, LptA through LptG, which form a transenvelope bridge spanning the IM, periplasm, and OM. asm.orgnih.govbiorxiv.org
The transport process begins with the extraction of LPS from the IM by the LptB2FG complex, an ABC transporter associated with LptC. nih.govroyalsocietypublishing.orgbiorxiv.org This step is ATP-dependent, driven by the ATPase activity of LptB. nih.gov LPS is then transferred to LptC, which interacts with the soluble periplasmic protein LptA. asm.orgnih.govbiorxiv.org LptA is thought to mediate the transit of LPS across the aqueous periplasmic space, potentially shielding the hydrophobic lipid A chains. nih.gov Finally, LPS reaches the OM and is inserted into the outer leaflet by the LptDE translocon, a complex formed by the OM proteins LptD and LptE. asm.orgnih.govbiorxiv.orgebi.ac.uk LptE interacts with LptD and is involved in the assembly of LPS in the outer leaflet of the OM. ebi.ac.uk The Lpt system ensures the unidirectional transport and proper assembly of LPS in the OM, which is critical for maintaining the asymmetry and barrier function of the outer membrane. nih.govnih.govharvard.edu
Research findings have provided detailed insights into the proteins involved in O-antigen synthesis, ligation, and transport. For instance, studies on the Wzx/Wzy pathway in organisms like Escherichia coli, Shigella, and Salmonella have been instrumental in establishing the biochemical and molecular mechanisms. asm.org The O-antigen gene clusters, often located between the galF and gnd genes in E. coli and Salmonella, contain genes for nucleotide sugar precursor synthesis, glycosyltransferases, and O-unit processing genes like wzx and wzy. mdpi.comresearchgate.netnih.gov
The variability in O-antigen structures across different bacterial serotypes is reflected in the genetic diversity of these O-antigen gene clusters. mdpi.comresearchgate.net
Regulatory Networks Governing this compound Biogenesis
The biogenesis of this compound (LPS) is a tightly regulated process, essential for maintaining the integrity of the bacterial cell envelope and ensuring a balanced synthesis of its components, particularly LPS and phospholipids. mdpi.comnih.govpnas.org Defects or imbalances in LPS biosynthesis can lead to significant cellular defects. mdpi.com
Regulation occurs at multiple levels, from the synthesis of precursors to the final transport and assembly of LPS in the outer membrane. mdpi.com One key point of control is the enzyme LpxC, which catalyzes the first committed step in lipid A synthesis. nih.govasm.org LpxC levels are regulated by regulated proteolysis mediated by the protease FtsH, and this process requires the LPS assembly protein LapB (formerly YciM). mdpi.comnih.govasm.org LapB functions as a negative regulator of LpxC levels in an FtsH-dependent manner. nih.govasm.org Proper regulation of LpxC is crucial because LPS synthesis shares a common precursor, β-hydroxymyristate-ACP, with phospholipid biosynthesis. mdpi.comnih.gov Balanced synthesis of these essential lipids requires coordinated regulation. mdpi.comnih.gov
Bacteria also employ mechanisms to ensure that only completely synthesized LPS molecules are transported to the outer membrane. mdpi.com This includes the preferential selectivity of hexaacylated LPS by the MsbA transporter and the involvement of proteins like LapA and LapB as scaffolds for LPS biosynthetic enzymes in the IM. mdpi.com
Transcriptional control also plays a role in regulating LPS biogenesis. For example, the transcriptional regulator RfaH controls the expression of the large waaQ operon, which encodes enzymes involved in core oligosaccharide biosynthesis, and the rfb operon, which is required for O-antigen biosynthesis. mdpi.com
Furthermore, bacteria can modify the structure of their LPS post-synthesis, often under the regulation of two-component systems. researchgate.net These modifications can include alterations to acyl chains, changes in the charge of lipid A, or additions to the core oligosaccharide. researchgate.net Such modifications contribute to LPS heterogeneity and can impact antibiotic resistance. mdpi.comresearchgate.net
Research has revealed the existence of regulatory controls that ensure a balanced biosynthesis of LPS and phospholipids, both of which are essential for bacterial viability. mdpi.com Computational models have been developed to investigate these complex regulatory mechanisms, indicating, for instance, that the activity of LpxK may be dependent on the concentration of unsaturated fatty acids, contributing to LPS/phospholipid homeostasis. pnas.org The interplay between different regulatory proteins and pathways highlights the intricate control mechanisms governing this compound biogenesis in Gram-negative bacteria.
Endotoxin Host Interactions: Cellular and Molecular Mechanisms
Molecular Recognition of Endotoxin (B1171834)
The initial step in this compound-host interaction is the molecular recognition of LPS by host immune cells. This process involves a series of protein-protein and this compound-protein interactions that facilitate the presentation of LPS to its primary receptor complex.
Pattern Recognition Receptors (PRRs) for this compound
Pattern recognition receptors (PRRs) are germline-encoded proteins expressed by host cells that recognize conserved molecular motifs on microbes, known as pathogen-associated molecular patterns (PAMPs) wikipedia.orguni-hohenheim.demdpi.com. This compound (LPS) is a prototypical PAMP recognized by the innate immune system mdpi.comwikipedia.orguni-hohenheim.de. The primary PRR involved in the recognition of extracellular LPS is Toll-like receptor 4 (TLR4) mdpi.comfrontiersin.orgdentalcare.com. Besides TLR4, other receptors, such as transient receptor potential (TRP) channels and intracellular caspases (caspase-4/5 in humans and caspase-11 in mice), have also been identified as sensors for LPS, recognizing it in different cellular compartments mdpi.com.
Role of Lipopolysaccharide-Binding Protein (LBP) and CD14
Lipopolysaccharide-binding protein (LBP) is a serum glycoprotein (B1211001) that plays a crucial role in the initial handling of this compound scielo.braai.org. LBP binds to LPS aggregates and monomers, facilitating their transfer to other host proteins, particularly CD14 frontiersin.orgscielo.braai.orgpnas.org. CD14 is a receptor expressed on the surface of myeloid cells like macrophages and neutrophils, and it also exists in a soluble form in plasma scielo.braai.orgatsjournals.org. CD14 acts as a co-receptor for TLR4, receiving LPS from LBP and presenting it to the TLR4/MD-2 complex mdpi.comfrontiersin.orgscielo.br. This transfer mechanism is essential for efficient LPS recognition and subsequent cellular activation, especially at low this compound concentrations pnas.orgplos.org. Studies have shown that CD14, together with LBP, plays a key role in binding LPS to the TLR4-MD-2 complex, which is involved in triggering cellular responses scielo.br. The interaction between LBP and CD14 is critical for amplifying the inflammatory effect of LPS plos.org.
Toll-like Receptor 4 (TLR4) and MD-2 Complex Formation
Toll-like receptor 4 (TLR4) is the central transmembrane receptor for extracellular LPS recognition mdpi.comfrontiersin.orgdentalcare.com. TLR4 does not directly bind LPS with high affinity; instead, it requires the assistance of MD-2, a soluble protein that associates with the extracellular domain of TLR4 pnas.orgnih.govaai.org. MD-2 contains a hydrophobic cavity that directly binds to the lipid A moiety of LPS, which is the biologically active center of the molecule frontiersin.orgfrontiersin.orgpnas.orgresearchgate.net. The binding of LPS to MD-2 induces a conformational change that facilitates the formation of a stable complex between MD-2 and TLR4 nih.gov. This LPS-bound TLR4/MD-2 complex then undergoes dimerization, bringing together the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR4 mdpi.comfrontiersin.orgpnas.org. This dimerization is a critical step for initiating downstream intracellular signaling pathways frontiersin.orgpnas.org. The crystal structure of the TLR4-MD-2-LPS complex shows that lipid A inserts its acyl chains into the hydrophobic pocket of MD-2, and this complex bridges the dimerization of two TLR4-MD-2 units aai.orgresearchgate.netacs.org.
Intracellular Signal Transduction Pathways Activated by this compound
Upon the formation of the dimeric TLR4/MD-2/LPS complex, the intracellular TIR domains of TLR4 recruit various adaptor proteins, leading to the activation of distinct downstream signaling pathways. These pathways ultimately result in the induction of inflammatory gene expression and the production of cytokines and chemokines.
MyD88-Dependent Signaling Pathway
The myeloid differentiation factor 88 (MyD88) is a key adaptor protein utilized by TLR4, initiating the MyD88-dependent signaling pathway nih.govplos.orgnih.gov. Upon TLR4 activation, MyD88 is recruited to the receptor complex, often via another adaptor protein like TIRAP (also known as Mal) nih.govnih.gov. This recruitment leads to the formation of a complex involving IRAK (IL-1 receptor-associated kinase) proteins, specifically IRAK4 and IRAK1 nih.govpnas.org. IRAK4 phosphorylates IRAK1, which then interacts with TRAF6 (TNF receptor-associated factor 6) nih.govpnas.org. TRAF6 activation triggers a cascade of events involving TAK1 (TGF-β-activated kinase 1) and the IKK (IκB kinase) complex nih.gov. The activation of the IKK complex leads to the phosphorylation and degradation of IκB, an inhibitor of NF-κB researchgate.net. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding TNF-α, IL-1β, IL-6, and IL-8 scielo.brplos.orgresearchgate.netnih.gov. The MyD88-dependent pathway is generally associated with the early phase of the inflammatory response to LPS nih.gov.
Table 1: Key Components of the MyD88-Dependent Pathway
| Component | Role in Signaling |
| MyD88 | Primary adaptor protein recruited to TLR4 |
| TIRAP (Mal) | Adaptor protein assisting MyD88 recruitment |
| IRAK4 | Kinase activated by MyD88 |
| IRAK1 | Kinase phosphorylated by IRAK4 |
| TRAF6 | E3 ubiquitin ligase activated by IRAKs |
| TAK1 | Kinase activated by TRAF6 |
| IKK Complex | Phosphorylates IκB |
| NF-κB | Transcription factor for pro-inflammatory genes |
TRIF-Dependent Signaling Pathway
In addition to the MyD88-dependent pathway, TLR4 can also activate a MyD88-independent pathway, primarily mediated by the adaptor protein TRIF (TIR-domain-containing adaptor-inducing interferon-β), also known as TICAM-1 nih.govplos.orgnih.govnih.gov. This pathway is typically activated following the internalization of the TLR4/MD-2/LPS complex into endosomes plos.orgpnas.org. Within the endosomal compartment, TRIF is recruited, often with the help of the adaptor protein TRAM (TRIF-related adaptor molecule) nih.govpnas.org. The TRIF-dependent pathway leads to the activation of different downstream signaling molecules compared to the MyD88 pathway. A key outcome of TRIF signaling is the activation of IRF3 (IFN regulatory factor 3) plos.orgaai.org. TRIF interacts with TRAF3 and TBK1 (TANK-binding kinase 1), leading to the phosphorylation and dimerization of IRF3 guidetopharmacology.org. Activated IRF3 then translocates to the nucleus and induces the transcription of type I interferons (IFN-α and IFN-β) and interferon-inducible genes, such as RANTES (CCL5) plos.orgaai.orgresearchgate.net. The TRIF pathway also contributes to a delayed activation of NF-κB nih.gov. The TRIF-dependent pathway is important for antiviral responses and the induction of adaptive immunity plos.org.
Table 2: Key Components of the TRIF-Dependent Pathway
| Component | Role in Signaling |
| TRIF (TICAM-1) | Primary adaptor protein for the MyD88-independent pathway |
| TRAM (TICAM-2) | Adaptor protein assisting TRIF recruitment |
| TRAF3 | E3 ubiquitin ligase interacting with TRIF |
| TBK1 | Kinase interacting with TRIF, phosphorylates IRF3 |
| IRF3 | Transcription factor for type I interferons and inducible genes |
| NF-κB | Also activated, typically with delayed kinetics |
The activation of these distinct signaling pathways by this compound, orchestrated by the molecular recognition machinery, highlights the complexity of the host innate immune response to Gram-negative bacteria.
Cross-talk and Integration of Signaling Cascades
Upon encountering host cells, endotoxins are recognized by pathogen recognition receptors, notably the Toll-like receptor 4 (TLR4) complex. This recognition initiates complex signal transduction cascades nih.govplos.org. The TLR4 complex involves several proteins, including LPS-binding protein (LBP), CD14, MD-2, and TLR4 itself americanpharmaceuticalreview.comfrontiersin.orgresearchgate.net. Extracellular LPS binds to LBP, which then transfers it to CD14. CD14, a GPI-anchored protein, facilitates the transfer of LPS to the MD-2/TLR4 complex on the cell surface nih.govamericanpharmaceuticalreview.comresearchgate.net.
TLR4 activation triggers two primary downstream signaling pathways: the MyD88-dependent pathway and the MyDDA-independent (TRIF-dependent) pathway researchgate.netfrontiersin.orgnih.gov. The MyD88-dependent pathway is typically initiated at the plasma membrane and leads to the activation of transcription factors like NF-κB and AP-1, which are crucial for the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 plos.orgresearchgate.netaai.orgoup.comersnet.org. The TRIF-dependent pathway, on the other hand, is initiated following the internalization of the TLR4 complex into endosomes and primarily leads to the activation of interferon regulatory factors (IRFs) and the production of type I interferons and some chemokines researchgate.netresearchgate.netnih.gov.
Cellular Responses Elicited by this compound
This compound exposure elicits a wide array of cellular responses, ranging from the rapid production of inflammatory mediators to longer-lasting epigenetic modifications.
Transcriptional and Translational Regulation of Inflammatory Mediators
A key outcome of this compound signaling is the robust transcriptional activation of genes encoding inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) nih.govplos.orgersnet.orgjst.go.jp. The activated transcription factors, such as NF-κB and AP-1, translocate to the nucleus and bind to specific promoter and enhancer regions of target genes, initiating their transcription plos.orgaai.orgoup.comersnet.org.
Studies have shown that this compound stimulation leads to coordinated transcriptional changes, with significant up-regulation of pro-inflammatory gene expression observed within hours of exposure nih.govplos.org. For example, in human blood leukocytes, genes in the JAK/STAT signaling pathway are significantly upregulated in monocytes following LPS stimulation plos.org. The transcription of genes like TNF-α, IL-1β, IL-6, and IL-12 p40 is directly influenced by NF-κB binding to their promoters aai.orgoup.com.
Beyond transcriptional control, translational regulation also plays a significant role in shaping the inflammatory response to this compound researchgate.net. MicroRNAs (miRNAs) have emerged as critical regulators at the post-transcriptional level researchgate.netnih.gov. TLR4 activation can induce the expression of specific miRNAs, such as miR-221, miR-579, and miR-125b, which can repress the translation of certain inflammatory mediators like TNF-α by binding to their 3'-untranslated regions researchgate.net. This dual layer of regulation, at both the transcriptional and translational levels, allows for fine-tuning and temporal control of inflammatory protein production, particularly during phenomena like this compound tolerance researchgate.net.
This compound Internalization and Cellular Trafficking
While the initial recognition of this compound primarily occurs at the cell surface via TLR4, the internalization and intracellular trafficking of this compound and its receptor complex are also critical aspects of the host response researchgate.netnih.govahajournals.org. This compound can be internalized by various cell types through different mechanisms, including receptor-mediated endocytosis and absorptive pinocytosis ahajournals.orgnih.govrupress.org.
In immune cells, the LPS-induced internalization of TLR4 is often controlled by CD14 and can occur via clathrin-dependent and/or clathrin-independent pathways researchgate.netnih.gov. This endocytosis is dependent on dynamin, a GTPase involved in vesicle budding nih.gov. The internalization of TLR4 is essential for the activation of the TRIF-dependent signaling pathway, which is initiated in early endosomes researchgate.netnih.gov.
Following internalization, this compound and the TLR4 complex are sorted and trafficked through the endo-lysosomal compartment researchgate.netnih.govahajournals.org. The maturation of endosomes and the eventual lysosomal degradation of TLR4 are important for terminating the TRIF-dependent signaling researchgate.netnih.gov. However, TLR4 can also be recycled back to the plasma membrane, a process that is not yet fully understood researchgate.netnih.gov.
Studies using fluorescently labeled LPS have shown that internalized this compound can be transported to specific intracellular sites, including the Golgi apparatus, lysosomes, and even the contractile apparatus in cardiomyocytes ahajournals.org. The intracellular transport of LPS appears to depend on its molecular composition at the plasma membrane, with monomeric LPS potentially being transported to the Golgi and aggregates moving into lysosomal compartments ahajournals.org. The internalization and intracellular trafficking of this compound are not merely mechanisms for clearance but are actively involved in regulating the downstream signaling cascades and the resulting cellular responses ahajournals.orgahajournals.org.
Immunological Responses to Endotoxin: Mechanistic Insights
Innate Immune Cell Activation by Endotoxin (B1171834)
This compound directly activates various innate immune cells, orchestrating a rapid and robust inflammatory response essential for host defense against Gram-negative bacterial infections.
Macrophage and Monocyte Activation Dynamics
Macrophages and monocytes are highly sensitive to this compound and play a central role in initiating the inflammatory response. Upon exposure to LPS, these cells undergo significant activation, characterized by morphological changes, increased phagocytic activity, and the production of a wide array of inflammatory mediators. The recognition of LPS by the TLR4 complex on the surface of macrophages and monocytes triggers downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways. Activation of these pathways leads to the translocation of NF-κB and AP-1 into the nucleus, driving the transcription of pro-inflammatory genes. Key cytokines produced by activated macrophages and monocytes include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are critical for systemic inflammation and immune cell recruitment. citeab.comlipidmaps.orgciteab.comresearchgate.net The dynamics of this activation involve a rapid initial response followed by sustained production of mediators, although the magnitude and duration can be influenced by factors such as LPS concentration and prior exposure.
Dendritic Cell Modulation by this compound
Dendritic cells (DCs), crucial for linking innate and adaptive immunity, are also significantly modulated by this compound. LPS stimulation induces DC maturation, a process involving the upregulation of major histocompatibility complex (MHC) molecules and co-stimulatory molecules (e.g., CD80, CD86). Mature DCs become highly effective at presenting antigens to T cells and producing cytokines that polarize T cell responses. This compound-activated DCs secrete pro-inflammatory cytokines like IL-12, which promotes the differentiation of T helper 1 (Th1) cells, a key subset for cell-mediated immunity against intracellular pathogens. This modulation of DC function by this compound is vital for the development of an effective adaptive immune response following Gram-negative bacterial challenge.
Neutrophil Responses to this compound
Neutrophils are the most abundant type of white blood cell and are rapidly recruited to sites of infection. This compound activates neutrophils, enhancing their ability to phagocytose and kill bacteria. LPS stimulation induces neutrophil degranulation, releasing antimicrobial peptides and enzymes. It also promotes the formation of neutrophil extracellular traps (NETs), web-like structures composed of DNA and antimicrobial proteins that trap and neutralize pathogens. This compound also influences neutrophil lifespan and can induce the expression of adhesion molecules and chemokines that facilitate their migration to inflammatory foci. The coordinated response of neutrophils to this compound is a critical component of the early innate immune defense against Gram-negative bacteria.
Phenomena of this compound Tolerance and Priming
Repeated or continuous exposure to this compound can lead to altered states of responsiveness in innate immune cells, known as this compound tolerance and priming. These phenomena represent adaptive mechanisms that can either protect the host from excessive inflammation or enhance the immune response.
Mechanisms of this compound Tolerance (Hypo-responsiveness)
This compound tolerance is a state of reduced responsiveness to subsequent LPS challenge after an initial exposure. This hypo-responsiveness is characterized by diminished production of pro-inflammatory cytokines like TNF-α and IL-6. citeab.comlipidmaps.orgciteab.comresearchgate.net this compound tolerance is a complex phenomenon involving multiple molecular mechanisms. These include the downregulation of TLR4 surface expression and associated molecules like CD14 and MD-2. citeab.com Intracellular signaling pathways are also altered, with decreased activity of kinases such as IRAK4 and TAK1, and reduced nuclear translocation of NF-κB. lipidmaps.orgciteab.comresearchgate.net Furthermore, the upregulation of negative regulators of TLR signaling, such as IRAK-M, SHIP-1, and A20, contributes significantly to the tolerant state. citeab.comlipidmaps.orgciteab.comresearchgate.net Epigenetic modifications, including histone deacetylation at the promoters of pro-inflammatory genes, also play a role in suppressing gene expression during tolerance. This compound tolerance is thought to be a protective mechanism to prevent overwhelming systemic inflammation and tissue damage during prolonged or severe infections.
Mechanisms of this compound Priming (Hyper-responsiveness)
In contrast to tolerance, this compound priming refers to a state of enhanced responsiveness to subsequent stimuli, sometimes including LPS itself, often induced by a prior, sub-threshold exposure to LPS or other microbial products. This hyper-responsiveness can manifest as an exaggerated production of inflammatory mediators upon re-stimulation. The mechanisms underlying this compound priming are less fully elucidated than those of tolerance but are thought to involve distinct molecular changes. These may include epigenetic modifications, such as histone acetylation, that lead to a more open chromatin structure at the promoters of inflammatory genes, facilitating their rapid and robust transcription upon secondary stimulation. lipidmaps.org Alterations in signaling pathway components or the balance between positive and negative regulators may also contribute to the primed state. This compound priming can be relevant in certain pathological conditions where an exaggerated inflammatory response is detrimental.
Molecular and Cellular Determinants of Tolerance vs. Priming
Exposure to this compound can lead to two distinct phenomena in innate immune cells, particularly macrophages and monocytes: this compound tolerance (ET) and trained immunity (TI), also referred to as priming. frontiersin.orgplos.orgimmunomodulationlab-idipaz.es this compound tolerance is characterized by a reduced inflammatory response upon subsequent exposure to LPS or other stimuli, serving as a protective mechanism against excessive inflammation. frontiersin.orgimmunomodulationlab-idipaz.es Conversely, trained immunity involves an enhanced immune response to a secondary challenge following prior priming. frontiersin.orgimmunomodulationlab-idipaz.es These seemingly distinct phenomena may share underlying mechanisms. frontiersin.org
Molecular mechanisms underlying this compound tolerance involve the inhibition or attenuation of TLR4 signaling at multiple levels, including the receptor, adaptor proteins, signaling molecules, and transcription factors. frontiersin.orgnih.gov Changes in cell surface molecules, signaling proteins, and cytokine production contribute to this state. nih.gov During tolerance, the expression of LPS-binding protein (LBP), CD14, myeloid differentiation protein-2 (MD-2), and TLR2 may be unchanged or even upregulated, while TLR4 can be transiently suppressed or unchanged. nih.gov Proximal post-receptor signaling alterations in tolerance include augmented degradation of interleukin-1 receptor-associated kinase (IRAK) and decreased association between TLR4-myeloid differentiation factor 88 (MyD88) and IRAK-MyD88. nih.gov Other factors associated with tolerance include decreased Gi protein and protein kinase C (PKC) activity, reduced mitogen-activated protein kinase (MAPK) activity, and diminished activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB) induced gene transactivation. nih.govaai.org
However, not all signaling pathways are suppressed in tolerance; some anti-inflammatory proteins and pathways are induced or maintained, such as IRAK-M, suppressor of cytokine-signaling-1 (SOCS-1), and phosphoinositide-3-kinase (PI3K) signaling. frontiersin.orgnih.gov An increase in the NF-κB subunit p50 homodimer expression and increased activation of peroxisome-proliferator-activated receptors-gamma (PPARγ) have also been linked to the tolerant phenotype. nih.gov Non-coding RNAs, specifically several microRNAs (e.g., miR-146, miR-125b), are induced upon TLR activation and can promote this compound tolerance. frontiersin.org
Computational models suggest three major mechanisms for priming (pathway synergy, suppressor deactivation, activator induction) and one for tolerance (inhibitor persistence). plos.orgnih.gov
Data on Molecular Changes in this compound Tolerance:
| Molecule/Pathway | Change in Tolerance (vs. Naive) | Reference |
| TLR4 Expression | Transiently suppressed/unchanged | nih.gov |
| IRAK Degradation | Augmented | nih.gov |
| TLR4-MyD88 Association | Decreased | nih.gov |
| IRAK-MyD88 Association | Decreased | nih.gov |
| Gi Protein Activity | Decreased | nih.gov |
| PKC Activity | Decreased | nih.gov |
| MAPK Activity | Reduced | nih.gov |
| AP-1 Transactivation | Reduced | nih.govaai.org |
| NF-κB Induced Gene Transactivation | Reduced | nih.govaai.org |
| IRAK-M Expression | Induced/Upregulated | frontiersin.orgnih.gov |
| SOCS-1 Expression | Induced/Upregulated | frontiersin.orgnih.gov |
| PI3K Signaling | Increased/Maintained | nih.gov |
| NF-κB p50 Homodimer Expression | Increased | nih.gov |
| PPARγ Activation | Increased | nih.gov |
| miR-146, miR-125b | Induced | frontiersin.org |
Modulation of Adaptive Immune Responses by this compound
This compound significantly influences the adaptive immune system, which includes T cells and B cells. mdpi.comnih.gov While primarily known for its effects on innate immunity through TLR4, LPS can also indirectly and, in some cases, directly modulate adaptive immune responses. peptides.denih.govplos.org
Antigen-Specific T-Cell Modulation
LPS acts as a natural adjuvant, profoundly affecting CD4 T cell responses. nih.gov It stimulates antigen-presenting cells (APCs) like macrophages and dendritic cells via TLR4, leading to the release of inflammatory cytokines and upregulation of costimulatory molecules. peptides.denih.gov This environment, combining signals from antigen, costimulation, and cytokines, allows CD4 T cells to overcome suppressive barriers and proliferate. nih.gov T cells primed in an LPS-stimulated environment are programmed for long-term survival. nih.gov
LPS is known to promote T helper 1 (Th1) responses, characterized by the production of interferon-gamma (IFN-γ). nih.gov However, under certain conditions, it can also support differentiation into other T helper lineages, demonstrating its pleiotropic nature. nih.gov Direct stimulation of human T cells with LPS has been shown to promote Th1 differentiation, leading to higher levels of IFN-γ and negligible amounts of IL-4. nih.gov The effect of LPS on T cell differentiation can be influenced by the dose and the bacterial species from which the LPS is derived. nih.gov
Studies have shown that LPS priming of peripheral blood mononuclear cells (PBMCs) can reduce T cell proliferative responses, particularly to certain stimuli, suggesting an indirect effect mediated through APCs like monocytes. plos.org This is supported by observations that LPS priming of monocytes, but not lymphocytes, led to decreased T cell proliferation. plos.org This effect was associated with reduced expression of MHC class II, CD86, and CD64 on monocytes. plos.orgaai.org
Data on LPS Modulation of T Cell Responses:
| Cell Type/Context | LPS Effect | Associated Mechanism (if specified) | Reference |
| CD4 T cells (primed in LPS environment) | Programmed for long-term survival | Signals from antigen, costimulation, cytokines from LPS-stimulated APCs | nih.gov |
| Human T cells (direct stimulation) | Promotes Th1 differentiation (higher IFN-γ, negligible IL-4) | Not fully determined, may require previous TCR stimulation | nih.gov |
| CD4 T cells (in presence of LPS-stimulated APCs) | Overcome suppressive barriers, proliferate | Inflammatory cytokines, upregulated costimulatory molecules on APCs | peptides.denih.gov |
| PBMCs (LPS priming) | Reduced T cell proliferative response (to certain stimuli) | Indirect, mediated by monocytes | plos.org |
| Monocytes (LPS priming) | Decreased capacity to activate T cells, reduced MHC II, CD86, CD64 expression | Leads to reduced T cell proliferation | plos.orgaai.orgencyclopedia.pub |
| CD4+ T cells in HIV infection (in vitro) | Increased activation (CD25 expression) and apoptosis | Ameliorated by antioxidants | nih.gov |
B-Cell Activation and Antibody Production
LPS is a potent activator of B cells, inducing their proliferation and differentiation into antibody-secreting plasma cells. mdpi.combiorxiv.orgnih.gov LPS is classified as a T-independent antigen type 1 (TI-1) because it can directly stimulate B cells through the co-engagement of TLRs, particularly TLR4, and the B cell receptor (BCR). mdpi.combiorxiv.org The lipid A moiety of LPS engages TLR4, while the repetitive polysaccharide region (O-antigen) can cross-link BCRs. mdpi.com Optimal immune responses to LPS involve the concomitant engagement of both BCR and TLR4. mdpi.com
Functional LPS receptor expression, including TLR4/MD-2 and CD180 (RP105)/MD-1, is essential for proper B cell activation and antibody production. mdpi.com Although B cells express relatively low levels of TLR4/MD-2 compared to macrophages, this complex is indispensable for their responses to LPS. mdpi.com
Studies have shown that LPS-activated B cells can acquire differential modulatory effects on T-cell polarization, depending on the LPS dose. nih.gov Low doses of LPS-activated B cells can drive T helper type 2 (Th2) polarization, while high doses can result in T regulatory type 1 (Tr1) cell polarization. nih.gov This suggests that environmental microbes and their LPS can influence the development of immune responses, including those related to allergic diseases. nih.gov Antibodies produced by B cell clones can react strongly with the core carbohydrate epitopes of LPS and can even neutralize LPS-mediated stimulation of TLR4. pnas.org
Data on LPS Modulation of B Cell Responses:
| Effect on B Cells | Associated Mechanism(s) | Reference |
| Activation, proliferation, differentiation into plasma cells | Co-engagement of TLR4 (by Lipid A) and BCR (by O-antigen) | mdpi.combiorxiv.orgnih.gov |
| Induction of antibody production | TLR4 and BCR signaling | mdpi.comnih.gov |
| Modulation of T-cell polarization (dose-dependent) | Low dose: Th2 polarization; High dose: Tr1 polarization | nih.gov |
| Production of antibodies neutralizing LPS activity | Binding to core carbohydrate epitopes of LPS | pnas.org |
Role of O-Antigen in Immune Evasion
The O-antigen, the outermost polysaccharide chain of LPS, is highly variable among bacterial species and strains and plays a crucial role in bacterial interaction with the host immune system, particularly in immune evasion. oup.comnih.govmdpi.comcaister.complos.org While non-toxic, the O-antigen is immunogenic and presents epitopes for immune responses. oup.com
One of the primary ways the O-antigen contributes to immune evasion is by providing resistance to the host complement system. oup.comnih.govmdpi.comcaister.comnih.gov The length and structure of the O-antigen chain can prevent complement-mediated bacterial killing and interfere with the assembly of the membrane attack complex (MAC). nih.govnih.govasm.orgresearchgate.net Studies on Salmonella enterica serovar Typhimurium have shown that O-antigen length influences complement resistance, with a minimum protective length identified. asm.org Variations in the sugar content of the O-polysaccharide contribute to the wide variety of antigenic types, allowing bacteria to undergo antigenic variation and evade pre-existing antibody responses. oup.com
The O-antigen can also contribute to resistance to phagocytic engulfment by immune cells. nih.gov By interfering with the activation and binding of complement components that act as opsonins, the O-antigen makes it more difficult for phagocytes to recognize and engulf the bacteria. oup.comnih.gov
Furthermore, the O-antigen can delay the recognition of LPS by host cells, particularly in intestinal epithelial cells, by hindering the internalization of LPS required for TLR4 signaling in these cells. plos.orgnih.gov This delayed recognition can impair early innate immune activation and enhance bacterial survival within the epithelium. plos.orgnih.gov In some cases, the O-antigen can also contribute to immune evasion through molecular mimicry, where it displays structures similar to host carbohydrates, effectively camouflaging the bacteria. frontiersin.org
Data on O-Antigen Role in Immune Evasion:
| Mechanism of Immune Evasion | Description | Reference |
| Resistance to complement-mediated killing | Prevents assembly of MAC, interferes with complement component binding; influenced by O-antigen length/structure. | oup.comnih.govmdpi.comcaister.comnih.govasm.orgresearchgate.net |
| Resistance to phagocytic engulfment | Interferes with opsonization by complement components. | oup.comnih.gov |
| Antigenic variation | High variability allows bacteria to change surface epitopes, evading existing antibodies. | oup.com |
| Delayed LPS recognition by epithelial cells | Hinders LPS internalization required for TLR4 signaling in IECs. | plos.orgnih.gov |
| Molecular mimicry (in some cases) | Displays structures similar to host carbohydrates, camouflaging bacteria. | frontiersin.org |
Methodologies for Endotoxin Detection, Quantification, and Characterization in Research Settings
Bioassays for Endotoxin (B1171834) Activity
Bioassays leverage biological reactions triggered by the presence of this compound to detect and quantify its activity. These methods are based on the principle that endotoxins elicit a measurable biological response.
Limulus Amebocyte Lysate (LAL) Assay Principle and Variants
The Limulus Amebocyte Lysate (LAL) assay is a widely used and accepted method for detecting bacterial endotoxins. thermofisher.comrapidmicrobiology.comthermofisher.comnih.gov It is based on the clotting reaction of the amebocytes from the blood of the horseshoe crab, Limulus polyphemus, which occurs in the presence of bacterial this compound. thermofisher.comthermofisher.combmglabtech.comwikipedia.org In Asia, a similar assay utilizes lysate from Tachypleus gigas or Tachypleus tridentatus, known as the Tachypleus Amebocyte Lysate (TAL) assay. thermofisher.combmglabtech.com The LAL assay involves an enzymatic cascade that is initiated by the presence of this compound, ultimately leading to a measurable outcome. thermofisher.comthermofisher.combmglabtech.comwikipedia.org There are three primary methodologies for the LAL test: gel clot, turbidimetric, and chromogenic. rapidmicrobiology.commatresearch.comthermofisher.combmglabtech.comwikipedia.org
Gel Clot Method
The gel clot method is the earliest and simplest form of the LAL assay. matresearch.comthermofisher.combmglabtech.comlonza.com It is a qualitative test that determines the presence or absence of this compound based on the formation of a firm gel or clot when the sample is incubated with the LAL reagent. thermofisher.commatresearch.combmglabtech.comlonza.comszabo-scandic.comcriver.com The test is typically performed in tubes, and a positive result is indicated by the formation of a clot that remains intact upon inversion of the tube. lonza.comszabo-scandic.comcriver.comfujifilm.com This method does not require sophisticated equipment and provides a simple, visual readout. thermofisher.commatresearch.com
Turbidimetric Methods (Kinetic and End-Point)
Turbidimetric LAL methods quantify this compound by measuring the increase in turbidity that occurs as a result of the clotting reaction. matresearch.combmglabtech.comlonza.comszabo-scandic.comwakopyrostar.com As the enzymatic cascade progresses in the presence of this compound, a gel-like matrix or solid particles are formed, causing the solution to become cloudy. szabo-scandic.comwakopyrostar.com This change in turbidity can be measured spectrophotometrically. lonza.comszabo-scandic.com
There are two variations: kinetic and end-point. matresearch.comwakopyrostar.com The kinetic turbidimetric method continuously monitors the change in turbidity over time, and the rate of turbidity increase is proportional to the this compound concentration. bmglabtech.comlonza.comwakopyrostar.com This allows for quantitative results. matresearch.com The end-point turbidimetric method measures the turbidity at a single, specific time point after incubation. matresearch.comwakopyrostar.com While quantitative, the kinetic method is generally preferred due to its ability to provide more data points and potentially higher sensitivity. wakopyrostar.com Turbidimetric methods are particularly useful for samples that have intrinsic color that might interfere with chromogenic assays. bmglabtech.com
Chromogenic Methods (Kinetic and End-Point)
Chromogenic LAL methods quantify this compound by measuring the development of a color change. matresearch.combmglabtech.comlonza.comszabo-scandic.com This method utilizes a synthetic chromogenic substrate that is cleaved by an enzyme in the LAL cascade (specifically, the activated clotting enzyme), releasing a chromophore (typically p-nitroaniline, pNA) which produces a yellow color. thermofisher.combmglabtech.comlonza.comacciusa.comcriver.com The intensity of the yellow color is directly proportional to the amount of this compound present and is measured spectrophotometrically, usually at 405-410 nm. thermofisher.combmglabtech.comszabo-scandic.comacciusa.comcriver.comthermofisher.com
Similar to turbidimetric methods, chromogenic assays can be performed using either kinetic or end-point measurements. matresearch.comacciusa.comwakopyrostar.com In the kinetic chromogenic method, the rate of color development is monitored over time, providing a quantitative measure of this compound. bmglabtech.comlonza.comacciusa.comwakopyrostar.com The end-point chromogenic method measures the color intensity after a fixed incubation period, often after stopping the reaction by adding an acidic solution. acciusa.comwakopyrostar.com Kinetic chromogenic assays are often used for their sensitivity and suitability for testing various sample types, including biological products. lonza.comszabo-scandic.combioendo.com
Monocyte Activation Test (MAT) as an In Vitro Pyrogenicity Assay
The Monocyte Activation Test (MAT) is an in vitro assay that serves as an alternative to the traditional rabbit pyrogen test for assessing the pyrogenicity of samples. sanquin.orgrapidmicrobiology.combmglabtech.commatresearch.comrapidmicrobiology.commat-biotech.com Unlike the LAL assay, which is specific to endotoxins, the MAT can detect both this compound and non-endotoxin pyrogens. sanquin.orgrapidmicrobiology.commatresearch.comrapidmicrobiology.com The MAT is based on the human immune response, utilizing human monocytes or monocytic cell lines (such as Mono-Mac-6 cells) which are activated by pyrogens in the sample. sanquin.orgrapidmicrobiology.commatresearch.comrapidmicrobiology.commat-biotech.commatresearch.com Upon activation, these cells release inflammatory cytokines, such as interleukin-6 (IL-6) or interleukin-1ß (IL-1ß). sanquin.orgrapidmicrobiology.commatresearch.comrapidmicrobiology.commat-biotech.commatresearch.com The concentration of the released cytokines is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA). sanquin.orgrapidmicrobiology.commatresearch.comrapidmicrobiology.commat-biotech.com The MAT is considered a more relevant test for human safety as it mimics the human fever response. rapidmicrobiology.commatresearch.com It is recognized by regulatory bodies, including the European Pharmacopoeia, as a suitable alternative to the rabbit pyrogen test. sanquin.orgrapidmicrobiology.commatresearch.commatresearch.comrapidmicrobiology.commat-biotech.com
Recombinant Factor C (rFC) Assay
The Recombinant Factor C (rFC) assay is a modern, animal-free alternative to the LAL assay for this compound detection and quantification. rapidmicrobiology.comwikipedia.orglonza.comszabo-scandic.comlonza.comcreative-biolabs.comacrobiosystems.comlonza.commoleculardevices.com This assay utilizes a recombinant form of Factor C, the initial enzyme in the horseshoe crab's coagulation cascade that is activated by this compound. rapidmicrobiology.comlonza.comcreative-biolabs.comacrobiosystems.comlonza.commoleculardevices.com When this compound binds to the recombinant Factor C, the activated enzyme cleaves a synthetic fluorogenic substrate, resulting in the generation of a fluorescent signal. lonza.comcreative-biolabs.comacrobiosystems.comlonza.commoleculardevices.com The increase in fluorescence is directly proportional to the this compound concentration in the sample. acrobiosystems.comlonza.commoleculardevices.com
The rFC assay offers several advantages, including high specificity for this compound (as it does not react with β-glucans, which can interfere with LAL assays), batch-to-batch consistency, and sustainability as it does not rely on horseshoe crab blood. wikipedia.orglonza.comcreative-biolabs.comlonza.commoleculardevices.com It is a quantitative assay and is recognized by regulatory authorities as a valid alternative to LAL-based methods. lonza.comcreative-biolabs.comlonza.com The assay is typically performed in microplates and measured using a fluorescence microplate reader. acrobiosystems.comlonza.com
Challenges and Considerations in this compound Detection
Despite the availability of various detection methods, challenges and considerations exist in accurate this compound testing. A major challenge, particularly with biological products, is the "Low this compound Recovery" (LER) phenomenon, where this compound levels are underestimated in certain matrices containing substances like citrate (B86180) and polysorbate. acciusa.com Product interferences with assays like the Limulus Amebocyte Lysate (LAL) assay are known to occur. acciusa.comnih.gov
Accurate quantification of this compound in complex biological samples like blood can be challenging, and reported levels in healthy individuals and those with various conditions can vary widely depending on the sample preparation method used to reduce interference from blood-borne factors. nih.gov Nanoparticles can also interfere with LAL assays, posing a challenge for testing nanotechnology-based medical products. nih.gov
Interference from Sample Matrices and Product-Specific Suitability
Sample matrices can significantly interfere with this compound detection and quantification methods, such as the widely used Limulus amebocyte lysate (LAL) assay. bioendo.comwakopyrostar.comnih.govacciusa.com This interference can lead to inaccurate results, including both false positives and, more critically, false negatives, which underestimate the actual this compound content. nih.govacciusa.com
Interfering substances present in a sample matrix can inhibit or enhance the LAL reaction. nih.gov These may include proteins, lipids, surfactants, chelating agents, organic solvents, and substances that affect pH or ionic strength. thermofisher.combioendo.comwakopyrostar.comwakopyrostar.comfujifilm.com For instance, proteins in blood or blood fractions can bind to this compound, making it less available for detection. europeanpharmaceuticalreview.com Some proteases can degrade LAL assay components, while others, like trypsin, might activate them. europeanpharmaceuticalreview.com Lipids and liposomes can also interfere and may require specific treatment to overcome their effect. europeanpharmaceuticalreview.com Furthermore, (1→3)-β-D-glucans, while not endotoxins, can activate a different enzymatic pathway in the LAL assay, potentially leading to false positive results. sigmaaldrich.comwakopyrostar.comacciusa.com
A notable phenomenon is "Low this compound Recovery" (LER), where the presence of certain substances in the sample matrix, such as citrate and polysorbate, can mask this compound over time, leading to a time-dependent loss in detectable this compound. warf.orgnih.govacciusa.comusp.org This masking can occur due to the formation of macromolecular structures or by rendering the this compound's binding sites unavailable to the LAL reagent. nih.gov
To mitigate interference, proper sample preparation is essential. bioendo.comnjlabs.com Techniques such as dilution, pH adjustment, filtration, heat treatment, or extraction may be employed to remove or minimize interfering factors. wakopyrostar.comacciusa.comeuropeanpharmaceuticalreview.comnjlabs.com Dilution is often the first and most widely applied strategy, as it can reduce the concentration of interfering substances to a level that no longer affects the assay while still allowing for this compound detection within the assay's sensitivity range. wakopyrostar.comacciusa.comacrobiosystems.com
Method suitability testing, as outlined in pharmacopoeias like USP <85>, is crucial to ensure that the chosen this compound detection method is appropriate for a specific product or sample matrix. acciusa.comnjlabs.comrapidmicrobiology.com This involves performing tests for interfering factors, typically by spiking the sample with a known concentration of this compound (Positive Product Control, PPC) and assessing the recovery of the spiked this compound. acciusa.comfujifilm.comeuropeanpharmaceuticalreview.comacciusa.comamericanpharmaceuticalreview.com Acceptable recovery ranges (e.g., 50% to 200% for photometric techniques) indicate that the sample matrix does not significantly interfere with the assay. fujifilm.comacciusa.com If interference is detected, sample treatment or dilution strategies must be validated to demonstrate that they effectively eliminate interference without removing this compound. acciusa.com
Alternative assays, such as recombinant Factor C-based assays or the Monocyte Activation Test (MAT), may be used if they offer advantages in terms of accuracy, sensitivity, or specificity for particular sample matrices, provided they are properly validated and shown to yield equivalent or better results than compendial methods. acciusa.comusp.orgfda.gov
Environmental and Laboratory Contamination Control
This compound is ubiquitous in the environment due to the widespread presence of Gram-negative bacteria. wakopyrostar.comcleanroomtechnology.com Consequently, preventing this compound contamination in research settings is paramount for obtaining accurate and reliable results, particularly in sensitive assays like cell culture and LAL testing. wakopyrostar.comsigmaaldrich.comwakopyrostar.comnih.govgenscript.com Contamination can originate from various sources within the laboratory.
Common sources of this compound contamination include contaminated water, air, and human skin. wakopyrostar.com Laboratory plasticware and glassware, as well as commonly used reagents and solutions such as cell culture media, fetal bovine serum, recombinant growth factors, and dissociation reagents, can also be significant sources of this compound. wakopyrostar.comsigmaaldrich.comwakopyrostar.comcorning.com Endotoxins are heat-stable and can adhere strongly to surfaces, making their removal challenging through standard sterilization procedures like autoclaving. wakopyrostar.comcleanroomtechnology.comcorning.com
Effective contamination control strategies involve a multi-faceted approach focused on prevention and minimization. Using depyrogenated glassware and non-pyrogenic plasticware is recommended. wakopyrostar.comcleanroomtechnology.comwakopyrostar.com Dry heat sterilization at high temperatures (e.g., 250°C for over 30 minutes or 180°C for three hours) is effective for depyrogenating heat-resistant materials like glassware. fujifilm.comwakopyrostar.comcorning.com For heat-sensitive materials, rinsing with pyrogen-free water or using cleaning protocols designed to remove endotoxins may be necessary. wakopyrostar.com
High-purity, this compound-free water is essential for preparing reagents and solutions. wakopyrostar.comsigmaaldrich.comcorning.com Filtering cell culture media using appropriate filtration devices can also help eliminate potential endotoxins. sigmaaldrich.com Using this compound-tested reagents and media further minimizes the risk of introducing contamination. wakopyrostar.comcorning.com
Strict adherence to aseptic techniques is crucial to prevent contamination from the laboratory environment and personnel. njlabs.cominvestigationsquality.com Regular cleaning and disinfection of laboratory areas and equipment, along with environmental monitoring, can help identify and control potential sources of contamination. investigationsquality.com Avoiding natural materials like latex gloves and cellulose-based products, which can harbor endotoxins, and opting for synthetic alternatives can also contribute to reducing contamination. valutek.com
Quantifying the this compound level of the laboratory environment, particularly in areas where bacterial fermentations are performed, can help identify potential risks and implement appropriate physical barriers or control measures. bostonbib.com
Variability in this compound Activity Across Bacterial Strains
This compound, or LPS, is a complex molecule with structural variations across different Gram-negative bacterial species and even strains. wakopyrostar.combmglabtech.comcreative-diagnostics.comnih.govnih.gov These structural differences, particularly in the lipid A moiety and the O-antigen, can lead to significant variability in this compound activity and its recognition by detection methods and host immune systems. wakopyrostar.combmglabtech.comcreative-diagnostics.comnih.govnih.govoup.com
The lipid A component is primarily responsible for the biological activity of this compound and is relatively conserved compared to the O-antigen. wakopyrostar.combmglabtech.comcreative-diagnostics.comnih.govnih.govsigmaaldrich.com However, variations in the number and length of acyl chains, phosphorylation status, and the disaccharide backbone of lipid A can dramatically affect its potency and interaction with immune receptors like TLR4/MD-2. wakopyrostar.comnih.govoup.com For example, while hexa-acylated lipid A from E. coli is a strong immune activator, other bacterial species may express forms of lipid A with fewer or more acyl chains, resulting in weaker or different immune responses. wakopyrostar.comnih.govoup.com
The O-antigen, the outermost part of the LPS molecule, is highly variable in composition and structure among different species and strains. wakopyrostar.combmglabtech.comnih.govnih.govsigmaaldrich.com This variability is the basis for serotyping bacteria but also contributes to differences in how endotoxins are presented and interact with their environment and detection reagents. wakopyrostar.comnih.gov
This structural heterogeneity has practical implications for this compound detection and quantification in research settings. The LAL assay, which relies on the interaction with LPS, can be affected by variations in LPS structure across bacterial species. wakopyrostar.com While the LAL assay can detect most forms of LPS, some variations, such as chemically degraded forms or those with unusual lipid A structures, may be detected less efficiently or even inhibit the assay. wakopyrostar.com
The use of Control Standard this compound (CSE) or Reference Standard this compound (RSE), typically derived from E. coli, provides a standardized reference for this compound testing. fujifilm.comnjlabs.com However, it is important to recognize that the activity of naturally occurring this compound from other bacterial sources may differ from that of the standard this compound preparations. nih.govamericanpharmaceuticalreview.comacciusa.com This variability underscores the importance of using appropriate controls and potentially considering the source of potential this compound contamination when interpreting results, especially in complex biological samples or when dealing with different bacterial species.
Detailed research findings highlight the quantitative relationship between bacterial processes like growth and killing and the release of this compound. For instance, studies have shown that antibiotic-induced bacterial killing can lead to a significantly larger release of this compound compared to bacterial growth. nih.gov
| Bacterial Process | This compound Release (EU/CFU) |
| Bacterial Growth | ~0.000292 nih.gov |
| Antibiotic-Induced Killing | ~0.00636 nih.gov |
| Killing of Filaments (Induced) | ~0.295 nih.gov |
This data illustrates that the method and rate of bacterial death can influence the amount of this compound released, adding another layer of complexity to this compound quantification in research samples derived from bacterial cultures or processes involving bacterial lysis.
Endotoxin Research Models and Experimental Systems
In Vitro Cell Culture Models
In vitro cell culture models are widely used to study the direct effects of endotoxin (B1171834) on specific cell types and to elucidate intracellular signaling pathways. These models offer controlled environments to manipulate experimental conditions and analyze cellular responses at a molecular level.
Primary Immune Cell Cultures (e.g., Monocytes, Macrophages, Dendritic Cells)
Primary immune cells, such as monocytes, macrophages, and dendritic cells, are key players in the innate immune response to this compound and are frequently used in in vitro studies. This compound, specifically LPS, is a strong activator of these cell types. thermofisher.com
Monocytes and Macrophages: Monocytes exposed to LPS in vitro demonstrate a dose-dependent reduction in their ability to produce pro-inflammatory cytokines like interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α) upon subsequent stimulation with CD40 ligand. nih.gov This highlights the phenomenon of this compound tolerance, where prior exposure to LPS leads to a blunted inflammatory response. nih.govnih.gov Studies using primary murine macrophages have investigated the transcriptional regulation of pro-inflammatory cytokines following LPS stimulation, revealing differential regulation based on LPS concentration. frontiersin.org LPS stimulation of macrophages can lead to the production of a range of inflammatory mediators, including TNF-α, IL-1β, and IL-6. taconic.comfrontiersin.orgstemcell.com Differentiation of monocytes into macrophages in vitro can be achieved using growth factors like M-CSF, and these differentiated macrophages respond to LPS treatment by producing TNF-α. frontiersin.org Research has also explored the impact of this compound contamination in biomaterials used for 3D in vitro models, showing that high levels of this compound cause a strong inflammatory response in macrophages and can affect their interaction with cancer cells. darlingii.commanufacturingchemist.comnih.gov
Dendritic Cells: LPS is a well-characterized pathogen-associated molecular pattern (PAMP) that activates dendritic cells (DCs) through Toll-like receptor 4 (TLR4). mdpi.comfrontiersin.org LPS-activated DCs exhibit an increased capacity to process and present antigens. frontiersin.org Studies have shown that LPS can influence the differentiation of monocytes into monocyte-derived dendritic cells (Mo-DCs). mdpi.comresearchgate.net However, high concentrations of this compound have been reported to impair DC differentiation. researchgate.net
Immune Cell Lines (e.g., THP-1)
Immune cell lines, particularly the human monocytic cell line THP-1, are widely used as convenient and reproducible models for studying this compound responses. spandidos-publications.combmrat.orginvivogen.com THP-1 cells can be differentiated into macrophage-like cells, which behave similarly to native monocyte-derived macrophages and are activated by LPS via TLR4. spandidos-publications.cominvivogen.complos.org
LPS stimulation of THP-1 cells induces the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, primarily through the TLR4-NFκB signaling pathway. spandidos-publications.complos.org Studies have analyzed the gene expression kinetics of inflammation-related cytokines and enzymes in THP-1 monocytes and macrophages after LPS stimulation. rsc.org Research using THP-1 cells has also investigated the mechanisms of LPS-induced inflammatory responses, including the activation of NF-κB, STAT3, and AP-1 signaling pathways. spandidos-publications.com Data from these studies indicate that LPS stimulation increases the production of various inflammatory mediators in THP-1 cells. spandidos-publications.com
| Cell Type | Stimulus | Key Inflammatory Mediators Produced | Signaling Pathways Involved |
| THP-1 Monocytes/Macrophages | LPS | IL-1β, IL-6, IL-8, TNF-α | NF-κB, STAT3, AP-1, MAPK spandidos-publications.complos.orgrsc.org |
Epithelial and Endothelial Cell Models
Epithelial and endothelial cells form crucial barriers in the body and are also responsive to this compound, contributing to inflammation and tissue damage.
Epithelial Cells: LPS can induce inflammatory responses in epithelial cells. mdpi.com Studies using intestinal epithelial cell lines, such as Caco-2, have shown that LPS can increase intestinal epithelial tight junction permeability. nih.gov This effect is mediated by the activation of the TLR4/MyD88 signaling pathway, leading to increased expression of myosin light chain kinase (MLCK). nih.gov In rumen epithelial cells, LPS stimulation induces the phosphorylation of NF-κB p65 and MAPK signaling proteins, leading to the release of TNF-α, IL-1β, and IL-6. mdpi.com Co-culture models of alveolar epithelial cells and macrophages have demonstrated that while LPS may not directly promote inflammation in epithelial cells alone, an amplified inflammatory response is observed in the co-culture system. spandidos-publications.com
Endothelial Cells: Endothelial cells are also affected by LPS, which can lead to endothelial injury and increased permeability. frontiersin.orgspandidos-publications.comresearchgate.net LPS has been shown to induce apoptosis in various types of endothelial cells. aai.org Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that LPS can induce inflammatory injury and affect cellular tension. spandidos-publications.comresearchgate.net The LPS-induced inflammatory response in endothelial cells can involve the TLR4/MyD88 signaling pathway. spandidos-publications.com Research has also investigated the mechanisms by which LPS affects endothelial cell function, including the upregulation of certain chemokine receptors. plos.org
Ex Vivo Experimental Approaches
Ex vivo approaches involve the study of cells or tissues that have been removed from an organism after an in vivo exposure to this compound. This allows researchers to investigate the effects of in vivo this compound challenge on cellular function in a controlled in vitro setting.
This approach is considered an intermediate solution that offers improved control over the secondary stimulus compared to purely in vivo studies. nih.gov Ex vivo experiments can highlight the differences between in vitro and complex in vivo findings. nih.gov For example, studies have monitored the consequences of an in vivo insult, such as infection or this compound translocation, on isolated leukocytes challenged with LPS in vitro. oup.com Data from ex vivo stimulation of monocytes with LPS after in vivo LPS administration in humans have demonstrated immunosuppression, characterized by attenuated cytokine production. frontiersin.org Ex vivo studies have also been used to assess this compound transport in tissues like the intestine. researchgate.net Furthermore, ex vivo whole blood assays have been utilized to measure cytokine responses to LPS and investigate their association with in vivo susceptibility to occupational this compound exposure. ersnet.org
In Vivo Animal Models (Mechanistic Studies)
In vivo animal models are essential for studying the systemic effects of this compound and the complex interactions between different cell types and organs. These models are particularly valuable for mechanistic studies aimed at understanding the pathophysiology of this compound-induced conditions like sepsis. ahajournals.orgportlandpress.com
Systemic administration of this compound to animals induces a sepsis-like physiological response. nih.gov Animal models allow for the investigation of the inflammatory response in different tissues and organs, as well as the evaluation of potential therapeutic interventions. oup.comahajournals.org
Rodent Models for this compound Response Studies
Rodents, particularly mice and rats, are the most commonly used animal models for studying this compound responses and the mechanisms underlying this compound-induced inflammation and shock. asm.orgahajournals.orgchondrex.com
Mouse Models: Murine models of endotoxemia, induced by injecting LPS, are well-established for studying the acute inflammatory response. asm.orgresearchgate.net These models have provided fundamental insights into the inflammatory cascade and led to the discovery of key mediators like TNF. asm.org Different routes of LPS administration, such as intravenous (i.v.) or intraperitoneal (i.p.), can be used, leading to varying responses. asm.org Mouse models are used to investigate the role of specific genes and signaling pathways in this compound responsiveness, for example, by using knockout mice. taconic.com Studies in mice have shown that LPS can induce acute intestinal injury and the secretion of inflammatory cytokines by macrophages. researchgate.net Murine models are also used to study this compound tolerance in vivo, where prior exposure to a sublethal dose of LPS protects against a subsequent lethal challenge. nih.gov Despite their widespread use, it is important to note that there are significant differences in sensitivity to LPS between humans and mice. asm.orgmdpi.comnih.gov
Rat Models: Rat models of this compound toxicity are also employed for mechanistic studies, such as investigating this compound-induced myocardial dysfunction and the role of specific inflammatory mediators. ahajournals.org Studies in rats involving intraperitoneal injection of LPS have been used to explore potential therapeutic strategies aimed at reversing this compound-induced organ dysfunction. ahajournals.org Animal models, including rats, have been used to experimentally test the contribution of bacterial this compound production to endotoxemia. mdpi.com
| Animal Model | Common Applications in this compound Research | Key Findings/Observations |
| Mice | Studying acute inflammatory response, this compound tolerance, role of specific genes/pathways, acute intestinal injury | LPS induces sepsis-like response, cytokine production (TNF, IL-6), this compound tolerance, differences in sensitivity compared to humans taconic.comasm.orgnih.govresearchgate.netnih.gov |
| Rats | Investigating myocardial dysfunction, role of inflammatory mediators, contribution of this compound production to endotoxemia | LPS induces myocardial dysfunction, inflammatory cytokine production (IL-1, IL-6, TNF-α), used to test therapeutic interventions ahajournals.orgmdpi.com |
Considerations for Model Selection in this compound Research
The selection of appropriate research models is crucial for accurately studying the complex biological effects of this compound (lipopolysaccharide or LPS). This compound research utilizes both in vitro (cell-based) and in vivo (animal) models, each presenting distinct advantages and disadvantages. Generally, both types of models are essential tools in biomedical research, enhancing the understanding of health and disease and the development of new treatments. mdpi.com
In Vitro Models: Cell-based models offer a controlled environment to investigate the direct interactions of this compound with specific cell types and to elucidate the underlying cellular and molecular mechanisms. Various cell lines and primary cells, particularly those of the immune system like monocytes and macrophages, are commonly employed due to their responsiveness to LPS via the TLR4 receptor complex. sigmaaldrich.comoup.com In vitro systems can be used to assess this compound transfer across barriers, such as dialysis membranes, in controlled, protein-free environments. freseniusmedicalcare.com They are also valuable for studying the activation of immune cells, cytokine production, and signaling pathways triggered by this compound. aai.orgasm.org For instance, studies have utilized murine macrophage cell lines like ANA-1 to explore the inhibition of TNF-α release by this compound-binding peptides. aai.org Three-dimensional (3D) cell culture models, including 3D cancer models, are increasingly used, but their reliability can be significantly impacted by this compound contamination in biomaterials, leading to distorted results regarding inflammatory responses and therapeutic efficacy. drugtargetreview.comdarlingii.com
In Vivo Models: Animal models, including rodents (mice and rats), non-human primates, pigs, and zebrafish, are widely used to study systemic this compound effects due to their physiological resemblances to humans. mdpi.com Rodents, particularly mice and rats, are frequently chosen due to their size, ease of handling, rapid reproduction, and cost-effectiveness. mdpi.com In vivo models allow for the investigation of the systemic inflammatory response, organ interactions, and the development of this compound tolerance. plos.orgdiva-portal.org However, it is important to note that this compound resistance varies among species, with mice being notably more resistant to high doses compared to humans. mdpi.com The inflammatory response pattern can be similar between humans and mice, but the doses required to induce inflammation differ, and genomic responses can vary significantly. mdpi.com Animal models are used in preclinical studies, for example, to evaluate vaccine formulations and their this compound content thresholds. mdpi.com Studies in porcine models have been used to establish in silico models that capture the in vivo time-courses of this compound and the induction of cytokines like TNF-α and IL-6, as well as tolerance development. plos.orgdiva-portal.org
Considerations for Model Selection:
Research Question: The specific scientific question being addressed dictates the most appropriate model. In vitro models are suitable for mechanistic studies at the cellular level, while in vivo models are necessary for understanding systemic effects and complex physiological responses.
This compound Source and Purity: The source and purity of the this compound used are critical, as variations in LPS structure from different bacteria can lead to different biological activities. Using purified this compound or well-characterized preparations is important for reproducible results.
Sensitivity and Responsiveness: Different models and even different strains within a species can exhibit varying sensitivity to this compound. For example, mice are generally less sensitive to the inflammatory effects of this compound than humans. mdpi.com
Interference: In certain research areas, such as nanomaterial safety studies, the presence of this compound contamination can significantly interfere with the interpretation of results, potentially leading to the misattribution of inflammatory or toxic effects to the nanomaterial itself. nih.govtandfonline.com Validating this compound detection methods for specific sample matrices is crucial to avoid such interference. nih.govtandfonline.com
Ethical Considerations: The use of animal models necessitates adherence to ethical guidelines and the principles of Replacement, Reduction, and Refinement (3Rs). mdpi.com The increasing interest in non-animal models, such as organoids and in silico models, reflects efforts to reduce animal use in research. mdpi.com
Translational Relevance: The degree to which findings from a model can be translated to the human situation is a key consideration. While animal models provide valuable insights into systemic responses, species-specific differences in this compound sensitivity and immune responses must be taken into account. mdpi.com
The selection of an this compound research model requires careful consideration of these factors to ensure the generation of relevant, accurate, and reproducible data.
Synthetic this compound Analogues and Derivatives in Research
Synthetic this compound analogues and derivatives play a significant role in this compound research, offering advantages in terms of structural definition, purity, and the ability to dissect structure-activity relationships. This compound, or LPS, is a complex molecule, and its biological activities are primarily attributed to the lipid A moiety. sigmaaldrich.comoup.comthermofisher.comnih.gov The synthesis of lipid A and its analogues has been instrumental in understanding the structural requirements for this compound activity. oup.comnih.gov
Synthetic Lipid A Analogues: Research over several decades has focused on the design and synthesis of various lipid A analogues, including monosaccharide, acyclic, and disaccharide compounds. oup.comnih.govnih.govresearchgate.net These synthetic compounds allow for precise modifications to the lipid A structure, enabling researchers to study how specific structural features influence biological activity, such as pyrogenicity, lethality, and immunomodulatory effects. oup.comnih.gov
One prominent example is E5564 (Eritoran), a synthetic lipid A analogue derived from the structure of Rhodobacter sphaeroides lipid A. nih.govresearchgate.netresearchgate.netavma.org E5564 has been developed as a potent and selective antagonist of this compound-mediated immune cell activation. nih.govresearchgate.netresearchgate.netavma.org Preclinical research has shown its ability to block this compound-mediated cytokine induction and prevent death in animal models. nih.govresearchgate.net Studies using human endotoxemia models and ex vivo assays have further demonstrated its effectiveness as an this compound antagonist. nih.govresearchgate.net E5564 inhibits the action of LPS at the Toll-like receptor 4 (TLR4), preventing the initiation of intracellular signaling pathways. avma.org
Another synthetic lipid A mimic is CRX-527, which belongs to the aminoakyl glucoaminide 4-phosphate (AGP) family. invivogen.comuniversiteitleiden.nl CRX-527 is a potent and specific TLR4 agonist that activates both MyD88- and TRIF-dependent signaling pathways without requiring the CD14 co-receptor. invivogen.com Compared to LPS, CRX-527 is reported to be less toxic while retaining immunostimulatory properties. invivogen.com Studies have explored CRX-527 as an adjuvant for peptide cancer vaccines, demonstrating that conjugation of this TLR4 agonist to peptide antigens can enhance vaccine uptake by dendritic cells, improve their maturation, and boost T cell activation in vitro and in vivo, leading to enhanced tumor control. universiteitleiden.nl
Monophosphoryl Lipid A (MPLA) and Analogues: Monophosphoryl lipid A (MPLA) is a detoxified derivative of lipid A that has significantly reduced toxicity compared to its parent molecule while largely retaining its immunostimulatory properties. medchemexpress.commdpi.comijbiol.com MPLA is a well-known TLR4 agonist and has been extensively studied and used as a vaccine adjuvant. medchemexpress.comijbiol.comacs.orgavantiresearch.commdpi.com
Synthetic analogues of MPLA have been developed to create well-defined adjuvants with consistent properties. avantiresearch.com These synthetic MPLA derivatives, such as PHAD®, 3D-PHAD®, and 3D-(6A)-PHAD®, aim to replicate the adjuvant activity of bacterially derived MPLA with improved purity and reproducibility. avantiresearch.com Research has demonstrated that these synthetic analogues can be as effective as natural MPLA in inducing immune responses in animal models. avantiresearch.com
Studies are also exploring covalent conjugates of MPLA with other molecules, such as 2,4-dinitrophenylamine (DNPA), as novel adjuvants. acs.org These conjugates aim to harness the immunostimulatory activities of both components, potentially leading to more potent adjuvants with synergistic effects. acs.org
Other Synthetic Derivatives: Beyond lipid A analogues and MPLA derivatives, other synthetic molecules are being investigated for their ability to interact with and neutralize this compound. These include synthetic peptides designed to mimic the this compound-binding regions of naturally occurring proteins like polymyxin (B74138) B, LPS-binding protein (LBP), and bactericidal/permeability-increasing protein (BPI). aai.orgasm.orgnih.gov These peptides can block the binding of LPS to immune cells and inhibit the subsequent inflammatory responses. aai.orgasm.orgnih.gov For example, synthetic peptides derived from serum amyloid P component (SAP) have shown the ability to inhibit LPS binding to monocytes and reduce LPS-induced inflammatory responses. nih.gov
Synthetic chitosan (B1678972) derivatives are also being explored for their potential to inactivate endotoxins by binding to LPS. google.com Such derivatives could have applications in removing this compound from pharmaceutical products or as components of drug delivery systems. google.com
The development and study of synthetic this compound analogues and derivatives are critical for understanding the intricate interactions of this compound with the immune system and for developing potential therapeutic agents and vaccine adjuvants.
Data Table: Examples of Synthetic this compound Analogues and Derivatives in Research
| Compound Name | Type of Analogue/Derivative | Key Research Application(s) | Relevant Activity |
| E5564 (Eritoran) | Synthetic Lipid A Analogue | This compound Antagonist, Treatment of Endotoxemia | Blocks LPS action at TLR4, Inhibits cytokine induction researchgate.netavma.org |
| CRX-527 | Synthetic Lipid A Analogue | Vaccine Adjuvant, TLR4 Agonist | Activates TLR4, Enhances vaccine efficacy invivogen.comuniversiteitleiden.nl |
| Monophosphoryl Lipid A (MPLA) | Detoxified Lipid A Derivative | Vaccine Adjuvant, TLR4 Agonist | Stimulates immune responses with reduced toxicity medchemexpress.comijbiol.com |
| PHAD®, 3D-PHAD®, 3D-(6A)-PHAD® | Synthetic MPLA Analogues | Vaccine Adjuvant | Induce immune responses similar to natural MPLA avantiresearch.com |
| Synthetic Peptides (e.g., SAP-derived, PMB-like) | This compound-Binding Peptides | This compound Neutralization, Inhibition of Inflammatory Response | Block LPS binding to cells, Inhibit cytokine release aai.orgasm.orgnih.gov |
| Zwitterionic Chitosan Derivative | Chitosan Derivative | This compound Inactivation | Binds to LPS, Suppresses inflammatory responses google.com |
Strategies for Endotoxin Neutralization and Removal in Research and Bioproduction
Principles of Endotoxin (B1171834) Removal
The principles of this compound removal are largely based on exploiting the unique chemical and physical properties of endotoxins, particularly their negatively charged nature and hydrophobic regions, which are attributed to the lipid A component biolink.combiopharminternational.comgoogle.com. These properties allow for interaction with various matrices and ligands used in purification processes. Endotoxins can exist in different aggregation states in aqueous solutions, ranging from monomers (10–20 kDa) to micelles (300–1,000 kDa) and even larger vesicles (>1,000 kDa), which influences the effectiveness of removal methods biolink.comsartorius.hr.
Affinity-Based Methodologies
Affinity chromatography utilizes specific interactions between endotoxins and immobilized ligands to selectively bind and remove endotoxins from a solution. This method is highly effective due to the strong binding affinity between the ligand and the lipid A moiety of LPS biopharminternational.comamericanpharmaceuticalreview.comnih.gov.
Polymyxin (B74138) B Affinity Chromatography
Polymyxin B (PMB) is a cyclic peptide antibiotic that exhibits high binding affinity for the lipid A portion of endotoxins bio-world.comagscientific.com. This strong interaction is primarily due to the cationic nature of polymyxin B, which binds to the anionic phosphoryl groups in lipid A, and hydrophobic interactions involving the fatty acid chain of PMB and the lipid chains of lipid A biopharminternational.comamericanpharmaceuticalreview.comagscientific.com. Immobilized polymyxin B on a solid support, such as agarose (B213101) beads, forms a stable affinity matrix widely used for this compound removal nih.govbio-world.comagscientific.com. This method can effectively reduce this compound levels in various samples, including protein solutions, cell culture media, and nucleic acids bio-world.comagscientific.com. Studies have shown that polymyxin B affinity chromatography can achieve significant this compound removal, even from heavily contaminated solutions nih.gov. However, a potential drawback is the possible leaching of polymyxin B from the matrix, which itself can have biological activity scielo.br.
Ligand-Functionalized Media
Beyond polymyxin B, various other ligands have been explored and utilized for developing affinity media for this compound removal. These ligands are designed to interact with endotoxins through a combination of ionic and hydrophobic interactions biopharminternational.comamericanpharmaceuticalreview.com. Examples of such ligands include poly(ethyleneimine), poly-L-lysine, histidine, and novel synthetic ligands like pentamidine (B1679287) derivatives biopharminternational.comamericanpharmaceuticalreview.comscielo.brnih.govresearchgate.netresearchgate.net.
Ligand-functionalized media, often based on matrices like agarose, cellulose, or synthetic polymers, offer enhanced selectivity for endotoxins biopharminternational.comamericanpharmaceuticalreview.comscielo.brresearchgate.net. For instance, poly(ε-lysine) ligands immobilized on a matrix can bind endotoxins through both cationic and hydrophobic interactions, leading to efficient removal thermofisher.com. Histidine, an amino acid with both a carboxyl and an imidazole (B134444) group, can contribute to hydrophobic or charge-induced interactions with endotoxins, making it a potential ligand for this compound removal scielo.brresearchgate.netresearchgate.net. Research has demonstrated the effectiveness of histidine-modified membranes for this compound adsorption scielo.brresearchgate.net. The selection of the ligand and the matrix material is crucial for optimizing this compound binding capacity and minimizing non-specific binding of the target product biopharminternational.comscielo.br.
Chromatographic Techniques for Depyrogenation
Chromatographic techniques are widely employed for depyrogenation, leveraging differences in charge, hydrophobicity, or size between endotoxins and the target molecule to achieve separation lasttechnology.itbiolink.compharmtech.com.
Ion Exchange Chromatography (Anion Exchange)
Ion exchange chromatography is a common method for this compound removal, particularly anion exchange chromatography, due to the predominantly negative charge of endotoxins at physiological and slightly alkaline pH values bio-rad.combiolink.comgoogle.comamericanpharmaceuticalreview.compharmtech.comekb.eg. Endotoxins, with their negatively charged phosphoryl and carboxyl groups, strongly bind to positively charged ligands on anion exchange resins or membranes bio-rad.combiolink.comgoogle.comamericanpharmaceuticalreview.compharmtech.com.
In a typical anion exchange process for this compound removal, the sample is loaded onto the positively charged stationary phase. Negatively charged endotoxins bind to the matrix, while the desired product, if neutral or positively charged at the operating pH, flows through and is collected pharmtech.comekb.eg. Alternatively, both the target protein and endotoxins can bind, with the protein eluted first, followed by the more strongly bound endotoxins using a high salt buffer or NaOH .
Anion exchange chromatography is effective for removing endotoxins from various solutions, including protein preparations bio-rad.comamericanpharmaceuticalreview.compharmtech.com. Strong anion exchange resins, such as those utilizing quaternary ammonium (B1175870) groups or polyallylamine, have proven particularly effective bio-rad.compharmtech.comsigmaaldrich.com. For example, studies with a strong anion exchange membrane adsorber utilizing a poly alyl amine ligand demonstrated high this compound removal efficiency across different salt concentrations sigmaaldrich.com.
However, challenges exist when the target protein is also negatively charged, requiring careful optimization of binding conditions to avoid co-elution of the protein with endotoxins google.comamericanpharmaceuticalreview.com. Cation exchange chromatography can also be used, where the negatively charged endotoxins flow through while positively charged proteins bind to the negatively charged matrix bio-rad.compharmtech.com.
Hydrophobic Interaction Chromatography
Hydrophobic interaction chromatography (HIC) separates molecules based on their hydrophobicity. Endotoxins, particularly the lipid A component, possess significant hydrophobic regions biolink.comresearchgate.net. HIC can be utilized for this compound removal by exploiting the differential hydrophobic interactions between endotoxins, the target molecule, and the stationary phase biolink.comresearchgate.net.
In HIC, samples are typically loaded in a high-salt buffer, which enhances hydrophobic interactions biolink.com. Endotoxins, due to their hydrophobicity, can interact with the hydrophobic ligands on the chromatography matrix biolink.comresearchgate.net. Depending on the specific HIC method and conditions, aggregated endotoxins may flow through the column, while unaggregated endotoxins bind more strongly biolink.com. Elution is typically performed by decreasing the salt concentration, allowing less hydrophobic molecules (often the target protein) to elute before the more hydrophobic endotoxins biolink.combiopharminternational.com.
HIC has been successfully applied for this compound removal, particularly in cases where endotoxins are tightly associated with biological products nih.gov. The method can be influenced by factors such as salt concentration and the presence of additives like non-ionic surfactants, arginine, and histidine, which can affect the interactions between endotoxins and proteins biolink.com.
Here is a summary table of the discussed this compound removal methods:
| Method | Principle | Key Interaction(s) | Advantages | Considerations |
| Affinity-Based Methodologies | Specific binding of this compound to an immobilized ligand. | Affinity (specific) | High selectivity and efficiency. | Potential ligand leaching, cost of affinity ligands. |
| Polymyxin B Affinity Chromatography | Polymyxin B binding to lipid A. | Ionic and Hydrophobic | Strong binding, widely used. | Potential polymyxin B leaching (toxicity). |
| Ligand-Functionalized Media | Various ligands binding to this compound. | Ionic, Hydrophobic, etc. | Tailorable selectivity, can be highly effective. | Ligand specificity, potential non-specific binding of product. |
| Chromatographic Techniques | Separation based on differential interactions with a stationary phase. | Charge, Hydrophobicity, Size | Versatile, can be integrated into purification schemes. | Can be affected by sample matrix, potential co-elution of product and this compound. |
| Ion Exchange Chromatography (Anion) | This compound binding to positively charged matrix. | Ionic (Electrostatic) | Effective for negatively charged endotoxins, widely applicable. | Challenges with negatively charged target proteins, pH and salt sensitivity. |
| Hydrophobic Interaction Chromatography | This compound binding to hydrophobic matrix under high salt conditions. | Hydrophobic | Useful for hydrophobic endotoxins, can separate based on aggregation state. | Requires high salt concentrations, potential strong binding of unaggregated this compound. |
Gel Filtration Chromatography
Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size. biolink.comnih.gov This method can be used for this compound removal by exploiting the size difference between the target molecule and this compound aggregates. biolink.commdpi.com Endotoxins typically form large aggregates in aqueous solutions, with apparent molecular weights ranging from hundreds of thousands to several millions. fujifilm.com While monomeric endotoxins have a molecular weight of 10-20 kDa, they readily form aggregates up to 1000 kDa. nih.govmdpi.com
A study utilizing a Superdex 200 size-exclusion column demonstrated the removal of most spiked this compound from a sample of monomeric monoclonal antibody, with good protein yield. nih.gov However, the effectiveness of gel filtration chromatography for this compound removal can be limited by the potential overlap in size between this compound aggregates and the target biomolecule, particularly large proteins or viruses. sartorius.com Maximum resolution in gel filtration chromatography is achieved by applying the sample in a small volume, typically 1–5% of the total bed volume, which can limit its sample-handling capacity. nih.gov
Filtration-Based Methods
Filtration-based methods are widely used for this compound removal, leveraging membrane properties to separate endotoxins from solutions. These methods include ultrafiltration and tangential flow filtration. bioprocessonline.combiopharminternational.com
Ultrafiltration
Ultrafiltration (UF) is a pressure-driven membrane separation process that uses membranes with pores typically ranging from 1 kDa to 1000 kDa (nanometer-scale pores). bioprocessonline.comtecnic.eu UF can retain larger molecules and particles, including endotoxins, while allowing smaller molecules and solvent to pass through as permeate. bioprocessonline.comtecnic.eu This method is effective for removing endotoxins from solutions containing small molecules, such as buffers, salts, nucleotides, amino acids, peptides, and some carbohydrates, where there is a significant size difference between the target substance and endotoxins. sartorius.hr
However, ultrafiltration can be less effective for removing endotoxins from solutions containing macromolecules like proteins, viruses, or nanoparticles, as their size may be similar to that of this compound aggregates. sartorius.com In such cases, the target molecule and endotoxins may not be effectively separated based on size alone. sartorius.com Disadvantages of UF processing of protein solutions can include low filtration rates, high processing time for viscous products, and the high cost of the UF system and modules. pharmtech.com UF membranes may not effectively remove this compound from protein solutions unless the protein molecule is significantly smaller than the this compound aggregate, ideally at least 25 times smaller. pharmtech.com
Despite these limitations, ultrafiltration has been successfully used for this compound removal in various applications. For instance, ultrafiltration with a 100,000 MWCO membrane efficiently removed enterotoxins from a phage lysate. biaseparations.com A combination of ultrafiltration and affinity chromatography has also shown high efficiency in reducing this compound levels in phage preparations. biaseparations.com
Tangential Flow Filtration (TFF)
Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a filtration technique where the feed fluid flows parallel (tangential) to the membrane surface, rather than perpendicular to it as in dead-end filtration. bioprocessonline.comtecnic.eusolarisbiotech.com This tangential flow creates a sweeping action that minimizes the buildup of a "filter cake" on the membrane surface, thereby reducing fouling and extending membrane life. tecnic.eusolarisbiotech.com
TFF employing ultrafiltration membranes is widely used in biopharmaceutical manufacturing for concentrating and purifying proteins and other biological molecules. bioprocessonline.comtecnic.eu TFF can be used to remove impurities, including endotoxins, while retaining the desired molecules. bioprocessonline.com It allows for both concentration of the product and diafiltration (buffer exchange) within the same system. tecnic.eu TFF is particularly useful in bioprocessing workflows for clarifying solutions and reducing bioburden and this compound load. solarisbiotech.com
While TFF can be effective for this compound removal, its application for this purpose is often limited to cases where the target molecule has a significantly different size from that of this compound aggregates. pharmtech.com For instance, TFF can be implemented for this compound removal from small peptides and APIs. pharmtech.com
Other Physical and Chemical Methods
Besides chromatography and filtration, other physical and chemical methods are employed for this compound removal and material depyrogenation.
Heat Treatment (Depyrogenation of Materials)
Heat treatment, particularly dry heat sterilization, is a widely used method for the depyrogenation of heat-resistant materials, such as glassware, in the pharmaceutical industry. lasttechnology.itekb.egcleanroomtechnology.com Dry heat destroys endotoxins through physical destruction of the molecule. cleanroomtechnology.com This process typically involves exposing materials to high temperatures, usually between 200°C and 300°C, for a specified duration. lasttechnology.itekb.eg The European Pharmacopoeia suggests time-temperature combinations such as 60 minutes at 200°C or 30 minutes at 250°C for depyrogenation. ekb.eg The US Pharmacopoeia recommends dry-heat treatment above 220°C for a sufficient time to achieve at least a 3-log reduction in this compound activity. nih.gov Temperatures of 180°C or above are generally considered sufficient to destroy this compound. mdpi.com Achieving a 3 log10 reduction in this compound levels typically requires a temperature of 250°C for 30 minutes. cleanroomtechnology.com
Dry heat depyrogenation is effective because the high temperatures degrade endotoxins, rendering them inactive. lasttechnology.it This method also provides sterilization. contractpharma.com However, endotoxins are highly heat stable, and standard sterilization cycles like autoclaving may not be sufficient for their destruction. fujifilm.comcleanroomtechnology.com While heat treatment is effective for heat-stable materials, it is not suitable for heat-sensitive products or components. contractpharma.com
Research has shown that dry heat treatment at 250°C for 60 minutes can achieve a significant reduction in this compound levels. ekb.eg Studies have also demonstrated that a combination of rinsing and steam sterilization can be an effective alternative for depyrogenating materials that cannot tolerate high dry heat temperatures, yielding significant this compound reduction. contractpharma.com
Detergent-Based Approaches
Detergent-based approaches can be used to aid in this compound removal, particularly by disrupting this compound aggregates and dissociating them from proteins or other molecules. psu.edubiopharminternational.com Endotoxins are amphiphilic molecules and can interact with detergents. bmglabtech.com Detergents can help to destabilize this compound aggregates and enhance their removal. biopharminternational.com
Studies have investigated the use of various detergents for this compound removal. For example, non-ionic detergents like Triton X-100 and Tween 20 have been explored. psu.edu The efficiency of this compound removal can be influenced by the type and concentration of the detergent used. psu.edu One study found that 1.0% taurodeoxycholate (B1243834) (TDC) showed high this compound removal efficiency (99.5%) compared to 0.5% Tween 20 (95.5%) or 1.0% Triton X-100 (98.1%) in ultrafiltration. psu.edu Increasing the concentration of Tween 20 up to 2.0% was found to increase the passage of LPS into the permeate during microfiltration, leading to more efficient removal. psu.edu
Detergent treatment can be used in conjunction with other methods, such as chromatography or filtration, to improve this compound removal efficiency. biopharminternational.comgoogle.com However, a challenge with detergent-based methods is the need to subsequently remove the detergent from the purified product. pharmtech.com
Development of this compound-Free Reagents and Consumables for Research
The presence of endotoxins in reagents and consumables can significantly impact the reliability and accuracy of research, especially in cell-based assays and studies involving immune responses. americanpharmaceuticalreview.comcellsciences.comsinobiological.com Endotoxins can stimulate cells, leading to unwanted inflammatory responses and potentially masking the true effects of the studied molecules. cellsciences.comsinobiological.com To mitigate this, significant effort has been directed towards developing and utilizing materials certified to be low in or free from this compound contamination.
Key to achieving this compound-free conditions is the careful selection and processing of water, buffers, media, sera, and plasticware/glassware. cellsciences.comsigmaaldrich.comwakopyrostar.com High-purity water is essential, and methods like glass distillation or reverse osmosis followed by ultrafiltration are employed to remove endotoxins. azom.comwakopyrostar.comlabmanager.com Storing high-purity water in nonpyrogenic containers and avoiding prolonged storage are also crucial to prevent recontamination. wakopyrostar.comlabmanager.com
Cell culture media and additives are increasingly available as this compound-tested or certified low-endotoxin products. cellsciences.comsigmaaldrich.comwakopyrostar.com Similarly, plasticware and glassware used in sensitive applications are specifically manufactured and treated to minimize this compound levels. wakopyrostar.combioendo.comlonza.comthermofisher.com While regular washing or autoclaving may not reliably remove endotoxins from plasticware, depyrogenation using dry heat at high temperatures (e.g., 180°C for 4 hours or 250°C for 30 minutes) is effective for glassware. wakopyrostar.com Gamma irradiation is a common sterilization method for plastic bottles that also helps in reducing this compound levels. sigmaaldrich.com
The development of recombinant reagents for applications like the Bacterial this compound Test (BET) also focuses on creating this compound-free alternatives to traditional animal-derived products, offering increased specificity and lot-to-lot consistency. nih.govcormica.com
Challenges and Optimization in this compound Removal Processes
Despite advancements, the efficient and cost-effective removal of endotoxins from biological preparations, particularly proteins and nucleic acids, remains a significant challenge in bioproduction and research. ualberta.capharmtech.combiolink.comamericanpharmaceuticalreview.com Endotoxins are remarkably stable molecules, resistant to many standard sterilization methods like heat and pH extremes. pharmtech.comsigmaaldrich.combio-rad.com Their amphipathic nature, with both hydrophobic and charged regions, allows them to interact strongly with various surfaces and biomolecules, complicating their separation. americanpharmaceuticalreview.comcellsciences.comamericanpharmaceuticalreview.comserenefilter.com Endotoxins also exist in different aggregation states, from monomers to large micelles, which affects the efficiency of removal methods based on size exclusion. labmanager.combiolink.comsigmaaldrich.com
A major difficulty arises from the potential for endotoxins to bind tightly to the target product, such as proteins, making separation challenging without causing product loss or damage. americanpharmaceuticalreview.comualberta.capharmtech.comamericanpharmaceuticalreview.com The success of removal techniques is often highly dependent on the specific properties of the protein or biomolecule being purified. ualberta.cabiolink.comamericanpharmaceuticalreview.comserenefilter.com
Various methods are employed for this compound removal, including chromatography, filtration, and two-phase extraction. ualberta.caamericanpharmaceuticalreview.comserenefilter.com
Chromatography: This is a widely used technique, particularly ion-exchange chromatography, which exploits the negative charge of endotoxins at physiological pH. ualberta.capharmtech.combiolink.comamericanpharmaceuticalreview.comsigmaaldrich.comserenefilter.comresearchgate.netgoogle.com Anion exchange chromatography is often used in flow-through mode where the negatively charged endotoxins bind to the positively charged resin while the desired product flows through. pharmtech.comresearchgate.netgoogle.com Affinity chromatography using ligands with high binding affinity for lipid A, such as Polymyxin B, is also effective, though it requires careful optimization to minimize protein binding and subsequent removal of the ligand or associated substances like detergents used for dissociation. ualberta.caamericanpharmaceuticalreview.comserenefilter.com Challenges in chromatography include optimizing conditions (pH, ionic strength, flow rate) to ensure efficient this compound binding without significant product loss, especially for negatively charged proteins. pharmtech.comamericanpharmaceuticalreview.comserenefilter.comresearchgate.netgoogle.com Hydrophobic interaction chromatography can also be used, leveraging the hydrophobic nature of lipid A, but aggregated endotoxins may not bind effectively. biolink.comresearchgate.net
Filtration: Ultrafiltration can remove large this compound aggregates based on size exclusion. azom.comlabmanager.comualberta.capharmtech.comamericanpharmaceuticalreview.comsigmaaldrich.comserenefilter.com However, it is less effective for removing this compound monomers or when endotoxins interact with proteins, allowing them to pass through the membrane. ualberta.capharmtech.comsigmaaldrich.com Ultrafiltration can also lead to protein damage or low filtration rates with viscous products. pharmtech.com Charged membranes with a net positive charge can adsorb negatively charged endotoxins, but their effectiveness can be reduced in the presence of competing negative ions in buffers. sigmaaldrich.com
Two-Phase Extraction: Aqueous two-phase systems, often utilizing detergents like Triton X-114, can separate endotoxins based on their hydrophobic properties. ualberta.caamericanpharmaceuticalreview.comserenefilter.combrieflands.com Triton X-114 forms micelles that can partition endotoxins, allowing for their removal through phase separation. ualberta.cabrieflands.com This method can provide a mild environment for labile biomolecules. ualberta.ca
Optimization of this compound removal processes often involves a combination of techniques and careful consideration of the specific product characteristics and the nature of the this compound contamination. americanpharmaceuticalreview.combrieflands.coma3p.org Factors such as pH, ionic strength, temperature, and the presence of additives like detergents or amino acids can influence the effectiveness of removal methods by affecting the interactions between endotoxins, the product, and the removal matrix. biolink.comamericanpharmaceuticalreview.comserenefilter.comresearchgate.netbioscience.co.uk For instance, adding non-ionic surfactants or amino acids can help dissociate this compound-protein complexes, improving removal efficiency. biolink.com
Despite optimized removal steps, recontamination is a persistent challenge, emphasizing the need for a comprehensive contamination control strategy throughout the entire process, from raw materials to the final product. wepub.orgamericanpharmaceuticalreview.comresearchgate.netcontecinc.com This includes using this compound-free raw materials, maintaining a clean production environment, and implementing rigorous cleaning procedures for equipment and consumables. wakopyrostar.combiolink.comresearchgate.netcontecinc.com The variability in this compound structure depending on the bacterial source also adds complexity to developing universally applicable removal protocols. biolink.coma3p.org
Research continues to explore novel materials and methods for more efficient and less product-damaging this compound removal, such as specialized affinity resins and modified chromatographic supports. google.combioscience.co.ukthermofisher.comfrontiersin.org The goal is to achieve very low residual this compound levels while maximizing product yield and maintaining its integrity. americanpharmaceuticalreview.comgoogle.com
Advanced and Interdisciplinary Research Frontiers in Endotoxin Biology
Endotoxin (B1171834) in Microbiome Studies and Host Homeostasis
The intricate relationship between the host and its resident microbial communities, collectively known as the microbiome, is crucial for maintaining physiological balance or homeostasis. This compound, a major component of the outer membrane of Gram-negative bacteria, plays a significant role in this dynamic interplay. The gut microbiota, in particular, represents a vast reservoir of this compound. Under normal physiological conditions, the intestinal barrier effectively prevents the translocation of microbial products, including this compound, into the systemic circulation.
Disruptions in the composition and function of the gut microbiota, a state referred to as dysbiosis, can compromise the integrity of this intestinal barrier. This impairment can lead to increased intestinal permeability, allowing for the leakage of this compound from the gut lumen into the bloodstream, a condition known as metabolic endotoxemia. mdpi.comfrontiersin.org This low-grade, chronic elevation of circulating this compound can trigger systemic inflammatory responses and is associated with the pathogenesis of various metabolic and inflammatory disorders. mdpi.com
Studies have shown that chronic sleep disruption and misaligned circadian rhythms can induce gut dysbiosis, fostering the growth of pro-inflammatory bacteria and increasing the release of this compound. mdpi.com This, in turn, contributes to systemic inflammation and metabolic dysfunction. mdpi.com The composition of the oral microbiome is also a significant source of systemic this compound. nih.gov Endotoxins from oral bacteria can differ in their ability to trigger immune responses, potentially contributing to systemic inflammatory conditions. nih.gov For instance, gingival inflammation is linked to activated blood neutrophil phenotypes, which may exacerbate distal inflammatory insults, highlighting a potential mechanism by which the oral microbiome can impact systemic health. nih.gov
Research into the gut-brain axis has also revealed the influence of gut-derived this compound on neurological health. Microbial communities in the brain of individuals who died from sepsis have been shown to differ from those who died from non-sepsis causes, suggesting a role for bacterial translocation, including this compound, in sepsis-associated brain dysfunction. atsjournals.org
Table 1: Impact of Microbiome-Derived this compound on Host Homeostasis
| Factor | Effect on this compound | Consequence for Host Homeostasis |
|---|---|---|
| Gut Dysbiosis | Increased translocation from the gut into circulation. frontiersin.org | Systemic low-grade inflammation, metabolic dysfunction. mdpi.com |
| Circadian Misalignment | Promotes pro-inflammatory taxa, leading to increased this compound release. mdpi.com | Contributes to insulin (B600854) resistance and compromised barrier function. mdpi.com |
| Oral Microbiome Perturbations | Entry of oral this compound into the bloodstream. nih.gov | Can prime systemic immune cells (e.g., neutrophils) and contribute to systemic inflammatory conditions. nih.gov |
| Compromised Intestinal Barrier | Facilitates leakage of this compound into the systemic circulation. frontiersin.org | Gut-derived endotoxemia, systemic inflammatory responses, and multi-organ injuries. frontiersin.org |
Role of this compound in Sterile Inflammation and Non-Infectious Conditions
While this compound is intrinsically linked to bacterial infection, its role in initiating and propagating inflammatory responses extends to sterile conditions where no active infection is present. This sterile inflammation can be triggered by the presence of this compound in medical devices, biotherapeutics, and other implanted materials.
A notable example of this compound-induced sterile inflammation is "red breast syndrome," a non-infectious erythema associated with the use of acellular dermal matrix (ADM) in breast reconstruction surgery. nih.gov Retrospective studies have identified this compound contamination in ADM grafts as a likely cause of this inflammatory response. nih.gov Cases of sterile inflammation in other anatomical regions, such as "red hand syndrome" following joint arthroplasty with ADM, have also been linked to this compound-contaminated grafts. nih.gov The implementation of this compound screening for ADM donor lots has been shown to significantly reduce the incidence of these sterile inflammatory reactions. nih.gov
This compound tolerance is another critical concept in understanding the role of this compound in chronic inflammatory conditions. This phenomenon describes a state of reduced responsiveness to this compound following repeated or prolonged exposure. umich.eduumich.edu While this can be a protective mechanism to prevent excessive inflammation, it can also lead to a state of immune hypo-responsiveness, increasing the risk of secondary infections. umich.eduumich.edu this compound tolerance has been observed in a variety of non-infectious inflammatory diseases, including sepsis, trauma, pancreatitis, and cystic fibrosis. umich.edunih.gov In these conditions, the persistent presence of low levels of this compound can reprogram innate immune cells, altering their ability to mount an effective inflammatory response. nih.gov
The mechanisms underlying this compound tolerance are complex and involve the modulation of various signaling pathways, including those regulated by Toll-like receptors (TLRs), particularly TLR4. umich.edu This altered immune state can contribute to the pathophysiology of chronic diseases by creating an environment of persistent, low-grade inflammation and impaired host defense. umich.edu
Table 2: this compound in Sterile and Non-Infectious Inflammatory Conditions
| Condition | Source of this compound | Pathophysiological Role |
|---|---|---|
| Red Breast Syndrome/Red Hand Syndrome | Contaminated acellular dermal matrix (ADM) implants. nih.gov | Triggers a localized, sterile inflammatory response. nih.gov |
| Sepsis (late stage) | Translocation from the gut and other sources. umich.edu | Induces this compound tolerance, leading to a hypo-inflammatory state and increased susceptibility to secondary infections. umich.eduumich.edu |
| Chronic Inflammatory Diseases (e.g., Cystic Fibrosis, Pancreatitis) | Persistent low-level exposure from various sources, including the microbiome. nih.gov | Contributes to the development of this compound tolerance and a state of chronic, dysregulated inflammation. nih.gov |
| Trauma | Gut translocation due to shock and injury. nih.gov | Can lead to systemic endotoxemia, predicting organ dysfunction. nih.gov |
Computational and Systems Biology Approaches to this compound Research
The complexity of this compound-host interactions necessitates the use of advanced analytical tools to decipher the intricate molecular and cellular networks involved. Computational and systems biology approaches are proving to be indispensable in advancing our understanding of this compound's biological effects. These methods allow researchers to model, simulate, and predict the behavior of complex biological systems in response to this compound.
Computer simulations serve as powerful complementary tools to explore the biological processes of bacterial toxins in exceptional detail. nih.gov These approaches can model events at various scales, from the molecular dynamics of this compound binding to its receptors to the broader physiological responses of the host. nih.gov By integrating data from high-throughput "omics" technologies (genomics, proteomics, metabolomics), systems biology can provide a holistic view of the host response to this compound. energy.gov
For instance, systems biology approaches are being used to analyze, identify, quantify, and model the step-by-step development of infections caused by Gram-negative pathogens. This includes understanding how these pathogens and their endotoxins manipulate the cellular environment of host immune cells like macrophages. Such models can help in identifying key toxicity pathways and predicting cellular responses to this compound exposure. researchgate.net
Furthermore, computational tools are being developed to integrate disparate data types to decipher the complex relationships within biological systems relevant to this compound research. energy.gov This includes creating chemical-protein association networks to identify the human proteins that interact with this compound and its components, and then mapping these interactions to known disease pathways. nih.gov This approach can help in predicting potential adverse effects and understanding the molecular mechanisms underlying this compound-related pathologies. nih.gov
The application of these computational and systems biology approaches is not only enhancing our fundamental knowledge but also has the potential to guide the development of novel therapeutic strategies that target specific nodes in the this compound signaling network.
Table 3: Applications of Computational and Systems Biology in this compound Research
| Approach | Application in this compound Research | Potential Outcomes |
|---|---|---|
| Molecular Dynamics Simulations | Modeling the interaction of this compound (LPS) with host receptors (e.g., TLR4/MD-2 complex). nih.gov | Elucidation of binding mechanisms and identification of potential therapeutic targets. |
| Systems Biology of Infectious Disease | Analyzing and modeling the host's multi-omics response to Gram-negative bacterial infection and this compound exposure. | A comprehensive understanding of pathogenesis and the host's immune response. |
| Toxicity Pathway Modeling | Identifying and modeling the key molecular pathways perturbed by this compound to understand dose-response relationships. researchgate.net | Prediction of cellular and physiological responses to varying levels of this compound exposure. |
| Systems Chemical Biology | Integrating chemical-protein interaction data to build networks and predict disease associations for this compound. nih.gov | Identification of novel links between this compound and various diseases, and the underlying molecular mechanisms. nih.gov |
Future Directions in this compound Research Methodologies
The accurate and sensitive detection of this compound is paramount for biomedical research and the safety of pharmaceutical products and medical devices. nih.govresearchgate.net For decades, the Limulus Amebocyte Lysate (LAL) test, derived from the blood of the horseshoe crab, has been the gold standard for this compound detection. nih.govamericanpharmaceuticalreview.com However, the reliance on an animal resource and potential for interfering factors have driven the development of alternative methods.
A significant future direction is the transition towards recombinant methods for this compound testing. americanpharmaceuticalreview.combiomerieux.com These methods utilize recombinant Factor C (rFC), the this compound-sensitive protein from the horseshoe crab, or a cascade of recombinant proteins that mimic the LAL reaction. biomerieux.com These recombinant assays offer a sustainable and animal-free alternative to the traditional LAL test, with advantages in supply chain stability and consistency. biomerieux.com Regulatory bodies, such as the United States Pharmacopeia (USP), are increasingly recognizing and providing guidance on the use of these recombinant methods. americanpharmaceuticalreview.combiomerieux.com
The development of novel biosensors represents another exciting frontier in this compound detection. nih.govresearchgate.net These biosensors aim to provide more rapid, sensitive, and portable testing solutions. datainsightsmarket.com Research is focused on various biosensor technologies, including those based on optical sensing, to enable real-time and high-throughput this compound analysis. datainsightsmarket.com
Beyond detection, advanced analytical techniques are being employed to study the complex interactions between this compound and other biomolecules, such as proteins. nih.gov Methods like electron microscopy, dynamic light scattering (DLS), fluorescence resonance energy transfer (FRET), and computational docking programs are providing detailed insights into how endotoxins aggregate and interact with proteins, which is crucial for developing effective this compound removal strategies. nih.gov
Future research will likely focus on the miniaturization of testing devices for point-of-care applications and the development of assays that can differentiate between the various structural forms of this compound and their corresponding biological activities. datainsightsmarket.com These advancements will not only improve the safety of medical products but also enhance our ability to study the subtle roles of this compound in health and disease.
Table 5: Future Trends in this compound Research Methodologies
| Methodology | Description | Advantages and Future Prospects |
|---|---|---|
| Recombinant Assays (rFC, rCR) | Use of recombinantly produced proteins (Factor C or cascade reagents) for this compound detection. biomerieux.com | Sustainable, animal-free, improved lot-to-lot consistency, and supply chain stability. biomerieux.com |
| Advanced Biosensors | Development of novel sensing platforms (e.g., optical) for rapid and sensitive this compound detection. datainsightsmarket.com | Potential for real-time monitoring, high-throughput screening, and portable testing devices. datainsightsmarket.com |
| Biophysical Analysis Techniques | Application of methods like DLS, FRET, and electron microscopy to study this compound-protein interactions. nih.gov | Provides detailed molecular insights into this compound aggregation and binding, aiding in the development of removal strategies. nih.gov |
| Activity-Specific Assays | Development of methods to distinguish between different structural variants of LPS and their specific biological activities. | Would allow for a more nuanced understanding of the role of different endotoxins in health and disease. |
Q & A
Q. What are the standardized methodologies for detecting endotoxin contamination in laboratory samples, and how are they implemented?
The Limulus Amebocyte Lysate (LAL) test is the gold standard, utilizing chromogenic or turbidimetric assays to quantify this compound. Key steps include:
- Sample preparation : Use this compound-free water or extraction solutions (e.g., 0.05% Tween 20) to solubilize endotoxins .
- Standard curve generation : Serial dilutions of control standard this compound (CSE) establish a reference for quantification .
- Kinetic analysis : Measure activation time (Ta) via absorbance thresholds in chromogenic assays for precision .
- Controls : Include negative controls (e.g., lysate reagent water) and spike recovery tests to validate matrix compatibility .
Q. How can researchers ensure this compound-free conditions in cell culture and in vivo experiments?
- Reagent validation : Use certified this compound-free water, sera, and buffers. Test all components with LAL assays (detection limit ≤0.05 EU/mL) .
- Depyrogenation : Autoclave glassware at 250°C for 30 minutes or use 0.1 M NaOH for heat-sensitive materials .
- Post-treatment verification : Re-test samples after purification steps (e.g., filtration, chromatography) to confirm this compound removal .
Q. What are common laboratory sources of this compound contamination, and how are they mitigated?
- Sources : Water baths, cell culture media, and reusable glassware .
- Mitigation : Use disposable plasticware, depyrogenate equipment, and maintain sterile workflows. Regularly monitor this compound levels in high-risk areas (e.g., cell culture labs) .
Q. What statistical methods are appropriate for analyzing this compound concentration data with non-normal distributions?
- Log transformation : Apply log₁₀ to normalize skewed data before regression analysis .
- Generalized linear models (GLM) : Use PROC GENMOD (SAS) or equivalent to compare log-transformed concentrations across experimental groups .
Q. What regulatory standards dictate this compound limits in biomedical research applications?
- Medical devices : ≤0.5 EU/mL for cardiovascular devices; ≤0.06 EU/mL for cerebrospinal fluid contact .
- Injectable therapeutics : Follow FDA guidance (e.g., ≤5 EU/kg/hour for drugs) using validated LAL protocols .
Advanced Research Questions
Q. How can this compound detection sensitivity be enhanced in complex matrices like serum or tissue homogenates?
- Matrix interference mitigation : Dilute samples in PFW + 0.05% Tween 20 to improve this compound recovery .
- β-glucan masking : Use recombinant Factor C assays or inhibitors (e.g., PYROSTAR™ ES-F) to eliminate false positives from fungal polysaccharides .
Q. What methodological variability exists in airborne this compound sampling, and how can it be addressed?
- Filter selection : Glass fiber filters yield 1.3× higher this compound recovery than Teflon .
- Storage conditions : Store samples at −20°C and extract with PFW + Tween 20 to minimize degradation .
Q. What advanced techniques reduce this compound levels in protein solutions without significant product loss?
- Chromatography : Cation-exchange resins bind endotoxins at high salt concentrations, achieving >90% removal .
- Two-phase extraction : Combine Triton X-114 phase separation with ultrafiltration to retain protein integrity .
Q. How do TLR-4 polymorphisms affect experimental outcomes in this compound exposure studies?
Q. What novel methods improve this compound quantification in atmospheric particulate matter (PM)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
